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  • Product: (4-Formylfuran-3-yl)boronic acid
  • CAS: 27339-36-2

Core Science & Biosynthesis

Foundational

(4-Formylfuran-3-yl)boronic acid CAS 27339-36-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on:

CAS: 27339-36-2 | Formula: C₅H₅BO₄ | MW: 139.90 g/mol [1][2][3]

Executive Summary: The Strategic Value of 3,4-Substitution

In the landscape of medicinal chemistry, furan scaffolds are ubiquitous bioisosteres for phenyl and thiophene rings. However, the vast majority of commercially available furan building blocks are substituted at the 2- and 5-positions (alpha-positions).

(4-Formylfuran-3-yl)boronic acid (CAS 27339-36-2) represents a high-value "beta-substituted" intermediate. Its 3,4-substitution pattern allows researchers to access unique vector geometries that are geometrically distinct from standard 2,5-disubstituted furans. This specific isomer enables the construction of "bent" or "kinked" molecular architectures often required to fit into cryptic binding pockets of kinases and GPCRs.

This guide details the handling, reactivity, and synthetic utility of this bifunctional reagent, focusing on maximizing yield and maintaining the integrity of its two reactive centers: the oxidation-prone aldehyde and the protodeboronation-prone boronic acid.

Chemical Profile & Stability Analysis
2.1 Structural Integrity

Unlike its 2-furanboronic acid counterparts, which are notoriously unstable due to rapid protodeboronation (facilitated by the adjacent heteroatom), the 3-boronic acid moiety in CAS 27339-36-2 is electronically more stable. The C3 position is less electron-rich than C2, reducing the rate of hydrolytic C-B bond cleavage.

However, the presence of the 4-formyl group introduces a dual challenge:

  • Oxidation: The aldehyde is susceptible to autoxidation to the carboxylic acid if exposed to air.

  • Polymerization: In the presence of strong bases (often used in Suzuki couplings), the aldehyde can undergo Cannizzaro reactions or aldol condensations.

2.2 Critical Handling Protocols
  • Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).

  • State: Typically supplied as a tan to orange solid. Darkening indicates decomposition (oxidation/polymerization).

  • Solubility: Soluble in MeOH, DMSO, DMF, and THF. Limited solubility in non-polar solvents (Hexane, Toluene) unless heated.

Synthetic Accessibility & Production

Note: While commercial sources exist, in-house preparation ensures freshness and purity, critical for sensitive catalytic cycles.

The synthesis of CAS 27339-36-2 follows a Protection-Metalation-Borylation-Deprotection sequence. Direct lithiation of 3-furaldehyde is non-viable due to nucleophilic attack on the carbonyl.

The Validated Pathway:

  • Precursor: 3-Bromofuran-4-carbaldehyde.

  • Protection: Conversion to the diethyl acetal using triethyl orthoformate/EtOH/H+.

  • Metalation: Lithium-halogen exchange using n-BuLi at -78°C.

  • Borylation: Trapping the lithio-species with Triisopropyl borate (B(OiPr)₃).

  • Global Hydrolysis: Acidic workup (HCl) cleaves both the boronate ester and the acetal protecting group simultaneously.

SynthesisPathway Start 3-Bromo-4- formylfuran Step1 Acetal Protection (HC(OEt)3, H+) Start->Step1 Step2 Li-Halogen Exchange (n-BuLi, -78°C) Step1->Step2 Intermed: Acetal-Bromide Step3 Borylation (B(OiPr)3) Step2->Step3 Intermed: Lithio-Acetal End (4-Formylfuran-3-yl) boronic acid Step3->End Acidic Hydrolysis (H3O+)

Figure 1: Validated synthetic route preventing carbonyl side-reactions during borylation.

Core Application: Suzuki-Miyaura Cross-Coupling[4][5]

The primary utility of CAS 27339-36-2 is as a nucleophile in Pd-catalyzed cross-couplings. The challenge is preserving the aldehyde (electrophile) while activating the boronic acid (nucleophile).

4.1 The "Base Sensitivity" Dilemma

Standard Suzuki conditions use strong bases (e.g., K₂CO₃, NaOtBu) at high temperatures. This degrades the formyl group.

  • Solution: Use mild bases (K₃PO₄, CsF) or non-aqueous conditions where possible.

4.2 Optimized Coupling Protocol

This protocol minimizes aldehyde degradation while ensuring high conversion.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, resists poisoning by furan heteroatoms.
Base K₃PO₄ (2.0 equiv) Milder than carbonates; reduces aldol side-reactions.
Solvent Dioxane : Water (4:1) Essential for boronic acid activation; Dioxane solubilizes the furan.
Temp 60°C - 80°C 3-position coupling requires heat, but avoid reflux if possible.
Time 4 - 12 Hours Monitor by LCMS; stop immediately upon consumption of bromide.

Step-by-Step Procedure:

  • Charge a reaction vial with Aryl Bromide (1.0 eq), (4-Formylfuran-3-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill with Argon (x3).

  • Add degassed Dioxane and aqueous K₃PO₄ (2.0 M).

  • Heat to 80°C.

  • Workup: Dilute with EtOAc, wash with water. Crucial: Wash with dilute NaHSO₃ if necessary to remove aldehyde oxidation byproducts, but standard brine wash is usually sufficient.

Divergent Functionalization Workflows

Once the aryl group is installed at the 3-position, the 4-formyl group serves as a pivot for diverse chemical space expansion.

Pathway A: Reductive Amination (Library Generation)

The most common follow-up reaction.

  • Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE/DCM.

  • Note: NaBH(OAc)₃ is preferred over NaCNBH₃ for safety and efficiency.

Pathway B: Olefination (Wittig/Horner-Wadsworth-Emmons)

Access to styryl-furan analogs.

  • Reagents: Phosphonium salt/Phosphonate, LiHMDS or NaH.

  • Constraint: Use non-nucleophilic bases to prevent ring opening.

Functionalization cluster_Suzuki Step 1: C-C Bond Formation cluster_Div Step 2: Divergent Synthesis Core (4-Formylfuran-3-yl) boronic acid Suzuki Suzuki Coupling (Ar-X, Pd cat.) Core->Suzuki Intermediate 3-Aryl-4-formylfuran Suzuki->Intermediate RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Intermediate->RedAm  Amine Library   Wittig Wittig Olefination (Ph3P=R) Intermediate->Wittig  Linker Extension   Oxidation Pinnick Oxidation (NaClO2 -> COOH) Intermediate->Oxidation  Acid Isostere  

Figure 2: Divergent synthesis workflow utilizing the bifunctional nature of the core.

Troubleshooting & Self-Validating Checks
ObservationRoot CauseCorrective Action
Low Yield in Suzuki ProtodeboronationSwitch to anhydrous conditions using CsF as the base in Toluene/Dioxane.
Black Precipitate Pd catalyst decompositionEnsure rigorous degassing (freeze-pump-thaw) before heating.
Aldehyde Missing (NMR) Cannizzaro reactionReduce base concentration or switch from Carbonate to Phosphate/Fluoride.
New Spot on TLC (Polar) Oxidation to carboxylic acidCheck solvent quality (peroxides in ether/THF). Use fresh bottles.
References
  • ChemicalBook. 4-formylfuran-3-ylboronic acid CAS#: 27339-36-2. Retrieved from

  • Sigma-Aldrich (Merck). 5-Formyl-2-furanboronic acid (Isomer Comparison). Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boronic acid stability).
  • PubChem. 3-Formylfuran-2-boronic acid (Isomer Data). Retrieved from [4]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Exploratory

supplier price for (4-Formylfuran-3-yl)boronic acid

An In-depth Technical Guide: (4-Formylfuran-3-yl)boronic acid Topic: A Technical Guide to (4-Formylfuran-3-yl)boronic acid: Synthesis, Applications, and Supplier Landscape for Drug Discovery Professionals Audience: Resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: (4-Formylfuran-3-yl)boronic acid

Topic: A Technical Guide to (4-Formylfuran-3-yl)boronic acid: Synthesis, Applications, and Supplier Landscape for Drug Discovery Professionals Audience: Researchers, scientists, and drug development professionals.

(4-Formylfuran-3-yl)boronic acid, identified by CAS Number 27339-36-2, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure is distinguished by three key functional components: a furan ring, a boronic acid group, and a formyl (aldehyde) substituent. This unique combination makes it a versatile bifunctional building block, enabling chemists to introduce a furan scaffold into larger molecules while retaining a reactive handle for subsequent chemical modifications.

The boronic acid moiety is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4] Simultaneously, the aldehyde group offers a gateway to a plethora of chemical transformations, including reductive aminations, condensations, and oxidations. The furan core itself is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.

The strategic importance of boronic acids in drug development has been solidified by the clinical success of drugs like Bortezomib (Velcade®) and Vaborbactam.[5][6] These agents have demonstrated that the boronic acid group is not merely a synthetic tool but can also act as a key pharmacophore, often targeting enzyme active sites.[6][7] This guide provides an in-depth exploration of (4-Formylfuran-3-yl)boronic acid, from its fundamental properties and synthesis to its practical application and sourcing for research and development.

A Note on Isomers: It is critical to distinguish (4-Formylfuran-3-yl)boronic acid (CAS: 27339-36-2) from its isomers, such as (5-Formylfuran-3-yl)boronic acid (CAS: 62306-80-3) and (3-Formylfuran-2-yl)boronic acid (CAS: 27339-38-4), as they possess different substitution patterns and may exhibit distinct reactivity.[8][9][10][11] Always verify the CAS number when sourcing this reagent.

G A Start: 3-Bromo-4-formylfuran D Reaction: Miyaura Borylation (Heat under Inert Atmosphere) A->D B Reagents: - Bis(pinacolato)diboron (B₂pin₂) - Palladium Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., KOAc) B->D C Solvent: Anhydrous Dioxane or Toluene C->D E Workup: - Filtration - Extraction D->E F Intermediate: Pinacol Ester Protected Boronate E->F G Deprotection: - Oxidative Cleavage (e.g., NaIO₄) - or Acidic/Basic Hydrolysis F->G H Purification: Recrystallization or Chromatography G->H I Final Product: (4-Formylfuran-3-yl)boronic acid H->I

Caption: General workflow for the synthesis of (4-Formylfuran-3-yl)boronic acid.

Experimental Protocol: Miyaura Borylation

This protocol describes the synthesis of the pinacol ester intermediate, which is then deprotected to yield the final boronic acid.

Step 1: Borylation Reaction Setup

  • To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromo-4-formylfuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add anhydrous solvent, such as dioxane or toluene, via syringe.

    • Causality: Anhydrous conditions are critical as moisture can hydrolyze the diboron reagent and interfere with the catalytic cycle. The base (KOAc) is essential for the transmetalation step. [12] Step 2: Reaction Execution

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

Step 3: Workup and Intermediate Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude pinacol ester. This intermediate can often be used directly in the next step or purified by column chromatography.

Step 4: Deprotection to Boronic Acid

  • Dissolve the crude pinacol ester in a solvent mixture (e.g., acetone/water).

  • Add an oxidizing agent like sodium periodate (NaIO₄) or an acid like HCl to facilitate hydrolysis. [12]3. Stir vigorously at room temperature until the deprotection is complete (monitored by TLC).

  • Extract the product into an organic solvent, dry, and concentrate.

Step 5: Purification

  • The final product, (4-Formylfuran-3-yl)boronic acid, can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to yield a pure solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for (4-Formylfuran-3-yl)boronic acid in drug discovery is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the furan ring and an aryl or heteroaryl halide (or triflate), providing a powerful method for constructing complex molecular scaffolds. [3][4][13]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-R PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination ArX Ar-X ArX->OxAdd RX R-B(OH)₂ Boronate [R-B(OH)₃]⁻ RX->Boronate Base Base (OH⁻) Base->Boronate Boronate->Transmetal Product Ar-R Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for coupling (4-Formylfuran-3-yl)boronic acid with a generic aryl bromide.

  • Reaction Setup: In a flask, combine the aryl bromide (1.0 eq), (4-Formylfuran-3-yl)boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃).

    • Causality: An excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex which facilitates the transmetalation step. [4][14]2. Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or Toluene/EtOH/H₂O.

  • Reaction Execution: Heat the mixture (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under vacuum.

  • Purification: The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Supplier Price for (4-Formylfuran-3-yl)boronic acid

The availability and pricing of (4-Formylfuran-3-yl)boronic acid and its isomers can vary between suppliers. The following table provides an illustrative overview based on available data. Researchers should always confirm current pricing and availability directly with the vendors.

Compound NameCAS NumberSupplier ExamplePurityQuantityPrice (Illustrative)Reference
(4-Formylfuran-3-yl)boronic acid 27339-36-2Listed on ChemicalBookN/AN/AContact Supplier[1][2]
(5-Formylfuran-3-yl)boronic acid 62306-80-3CookeChem98%5 gRMB 296.80[9]
CookeChem98%25 gRMB 1142.40[9]
Sigma-Aldrich97%N/AContact Supplier
(3-Formylfuran-2-yl)boronic acid 27339-38-4Splendid Lab Pvt. Ltd.N/AN/AContact Supplier[10]

Conclusion

(4-Formylfuran-3-yl)boronic acid stands out as a highly valuable reagent for professionals in drug discovery and organic synthesis. Its dual functionality allows for the reliable construction of complex furan-containing biaryl systems via the robust Suzuki-Miyaura reaction, while the preserved aldehyde group serves as a versatile anchor for further molecular elaboration. While careful attention must be paid to sourcing the correct isomer, the synthetic utility of this building block ensures its continued relevance in the quest for novel therapeutic agents. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic implementation in research programs.

References

  • Title: 5-Formylfuran-3-boronic acid | C5H5BO4 | CID 5221096 Source: PubChem - NIH URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: 3-Formylfuran-2-boronic acid Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]

  • Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor URL: [Link]

  • Title: 3-Formylfuran-2-boronic acid | C5H5BO4 | CID 3739337 Source: PubChem URL: [Link]

  • Title: The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Method of producing 5-formyl-2-furylboronic acid Source: Google Patents URL
  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - NIH URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide Source: Organic Syntheses Procedure URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Arylboronic acid or boronate synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Structure−Reactivity Relationships in Boronic Acid−Diol Complexation Source: Semantic Scholar URL: [Link]

  • Title: Design and discovery of boronic acid drugs Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Palladium-Catalyzed Cross-Coupling of Unstable Furan Boronic Acids

Executive Summary: The "Race Against Time" The cross-coupling of furan-2-boronic acids is deceptively difficult. While furan rings are ubiquitous in pharmacophores, their boronic acid derivatives are notoriously unstable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Race Against Time"

The cross-coupling of furan-2-boronic acids is deceptively difficult. While furan rings are ubiquitous in pharmacophores, their boronic acid derivatives are notoriously unstable. Under the basic conditions required for the Suzuki-Miyaura reaction, these substrates undergo rapid protodeboronation —a side reaction where the C–B bond is cleaved by water or protons, yielding the non-functionalized furan and boric acid.[1]

Success in this domain requires a shift in strategy from "standard conditions" to one of two distinct kinetic regimes:

  • Kinetic Dominance: Using ultra-fast catalyst systems (e.g., Buchwald G3/G4) to perform the cross-coupling faster than the substrate can decompose.

  • Reservoir Release: Using protected boron species (MIDA boronates) or robust salts (Trifluoroborates) that release the active species at a controlled rate, keeping the concentration of the unstable intermediate low.

This guide details the mechanistic failure modes and provides three field-validated protocols to overcome them.

Mechanistic Insight: Why Furan Boronic Acids Fail

To solve the instability, one must understand the mechanism. Furan-2-boronic acids possess a heteroatom adjacent to the boron center.[1] Upon base complexation (formation of the boronate "ate" complex), the electron-rich furan ring facilitates protonation at the C2 position (ipso-protonation), leading to rapid C–B bond cleavage.

Visualization: The Protodeboronation Trap

The following diagram illustrates the competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

Protodeboronation BoronicAcid Furan-2-Boronic Acid AteComplex Boronate 'Ate' Complex (Activated Nucleophile) BoronicAcid->AteComplex Activation Base Base (OH-) Base->AteComplex Product Cross-Coupled Product AteComplex->Product Transmetallation (Fast Catalyst Required) Decomp Furan (Protodeboronation) + Boric Acid AteComplex->Decomp Ipso-Protonation (Rapid Decomposition) PdCatalyst Pd(II)-Ar Complex PdCatalyst->Product Water H2O / Proton Source Water->Decomp

Figure 1: The kinetic competition in Suzuki coupling. Success depends on Transmetallation (


) exceeding Protodeboronation (

).

Strategic Decision Matrix

Do not apply a "one-size-fits-all" approach. Select your protocol based on the substrate's commercial availability and the value of your coupling partner.

FeatureMethod A: Kinetic Dominance Method B: Slow Release (MIDA) Method C: Robustness (BF3K)
Reagent Furan-2-boronic acid (Free acid)Furan-2-MIDA boronatePotassium Furan-2-trifluoroborate
Catalyst XPhos Pd G3 / G4Pd(OAc)2 + SPhos/XPhosPd(OAc)2 + RuPhos or XPhos
Mechanism Outrun decompositionIn-situ hydrolysis (Reservoir)Low solubility / Slow hydrolysis
Best For Cheap/Simple substratesLate-stage functionalizationScale-up / Long storage needs
Cost LowHighMedium

Standardized Protocols

Protocol A: Kinetic Dominance (Buchwald G3/G4)

Use this for rapid screening when the boronic acid is inexpensive.

Rationale: The XPhos Pd G3/G4 precatalysts activate rapidly at room temperature, generating the active L-Pd(0) species without the need for induction periods. This allows the coupling to finish before significant protodeboronation occurs.

Materials:

  • Aryl Chloride/Bromide (1.0 equiv)[2]

  • Furan-2-boronic acid (1.5 - 2.0 equiv) Note: Excess is mandatory.

  • Catalyst: XPhos Pd G3 or G4 (2.0 mol%)

  • Base:

    
     (0.5 M in water, degassed)
    
  • Solvent: THF (degassed)

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add Aryl Halide, Boronic Acid, and XPhos Pd G3 to a vial equipped with a stir bar.

  • Solvent: Add THF (concentration 0.2 M relative to halide).

  • Activation: Add the degassed 0.5 M

    
     solution (2.0 equiv base).
    
  • Reaction: Seal and stir vigorously at Room Temperature or mild heat (40°C) for 1–2 hours.

    • Critical Check: Do not heat to 80°C+ immediately; this accelerates decomposition faster than catalysis.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    
Protocol B: The "Slow Release" Strategy (MIDA Boronates)

Use this for difficult couplings or when the boronic acid is too unstable to exist in free form.

Rationale: MIDA boronates are sp3-hybridized and immune to transmetallation or protodeboronation. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid.[3] This keeps the steady-state concentration of the unstable acid low, minimizing second-order decomposition pathways.

Materials:

  • Aryl Halide (1.0 equiv)[1][2]

  • Furan-2-MIDA boronate (1.2 - 1.5 equiv)[2]

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%) (1:2 ratio)

  • Base:

    
     (3.0 M aqueous) or NaOH (1.0 M)
    
  • Solvent: THF/Water (10:1)

Step-by-Step:

  • Pre-complexation: If not using a precatalyst, stir Pd(OAc)2 and SPhos in THF for 10 mins to generate the active species (solution turns from orange to yellow/pale).

  • Assembly: Add the Aryl Halide and MIDA boronate.

  • Initiation: Add the aqueous base.

  • Reaction: Heat to 60°C for 4–12 hours.

    • Note: The hydrolysis of the MIDA group is temperature-dependent. 60°C is the "sweet spot" for furan release.

  • Monitoring: Monitor the consumption of the Aryl Halide by HPLC/TLC. Do not monitor the boronate, as the free acid is transient.

Protocol C: Robust Scale-Up (Potassium Trifluoroborates)

Use this for scale-up or when long-term reagent storage is required.

Rationale:


 salts are air-stable solids.[4] They require a specific hydrolysis step (often facilitated by the solubility equilibrium) to enter the catalytic cycle. Molander's conditions using RuPhos are the gold standard here.

Materials:

  • Aryl Halide (1.0 equiv)[1][2]

  • Potassium Furan-2-trifluoroborate (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)[5]

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (3:[5]1) or CPME/Water

Step-by-Step:

  • Charge: Combine all solids (Halide,

    
     salt, Pd source, Ligand, Base) in the reaction vessel.
    
  • Solvent: Add the Toluene/Water mixture (degassed).

  • Reaction: Heat to 85°C - 95°C for 12–24 hours.

    • Why High Heat? Unlike the free acid, the

      
       salt requires energy to hydrolyze and release the active species. The RuPhos ligand creates a highly stable catalyst that can survive these temperatures.
      
  • Workup: Standard aqueous extraction.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every experiment must be self-validating. Use this logic flow to diagnose failures.

Troubleshooting Start Reaction Failed (Low Yield) CheckHalide Check Aryl Halide (TLC/LCMS) Start->CheckHalide HalideGone Halide Consumed CheckHalide->HalideGone Yes HalideRemains Halide Remains CheckHalide->HalideRemains No CheckDecomp Did you see Furan (protonated) in NMR? HalideGone->CheckDecomp CheckCat Did soln turn black (Pd Black precip)? HalideRemains->CheckCat Sol1 Diagnosis: Protodeboronation Action: Switch to Protocol B (MIDA) or Increase Boron Equiv. CheckDecomp->Sol1 Yes (Major Peak) Sol2 Diagnosis: Catalyst Death Action: Switch to XPhos Pd G4 or Degas solvents better. CheckCat->Sol2 Yes (Precipitate) Sol3 Diagnosis: Oxidative Addition Failure Action: Switch from Aryl-Cl to Aryl-I or Increase Temp. CheckCat->Sol3 No (Clear/Orange)

Figure 2: Diagnostic workflow for coupling failures.

Critical QC Checkpoints:
  • The "Black Precipitate" Test: If your reaction mixture turns black (Pd precipitate) within 10 minutes, your ligand is not stabilizing the Pd(0) effectively, or oxygen has entered. Action: Re-run with fresh ligand or G3/G4 precatalyst.

  • The "2.0 Equivalent" Rule: For Method A, if you use 1.0 equivalent of furan-2-boronic acid, you will likely get <50% yield due to statistical decomposition. Always start with 1.5–2.0 equivalents.

  • Solvent Degassing: Furan couplings are hypersensitive to oxygen because oxygen promotes the formation of phenol byproducts and accelerates ligand oxidation. Sparging with Argon for 15 mins is mandatory.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[6] Journal of the American Chemical Society. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[7] Journal of Organic Chemistry. [Link]

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society. [Link]

Sources

Application

synthesis of polysubstituted furans using 4-formylfuran-3-ylboronic acid

Executive Summary This guide details the strategic application of 4-formylfuran-3-ylboronic acid (and its pinacol ester) as a linchpin reagent for accessing 3,4-disubstituted furans . Unlike the abundant -substituted (2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-formylfuran-3-ylboronic acid (and its pinacol ester) as a linchpin reagent for accessing 3,4-disubstituted furans . Unlike the abundant


-substituted (2,5-) furan derivatives, 

-substituted (3,4-) furans are historically challenging to synthesize due to the natural electronic bias of the furan ring. This bifunctional reagent provides a pre-installed "handle" at both

-positions: a nucleophilic boron moiety for cross-coupling and an electrophilic formyl group for condensation, enabling the rapid assembly of complex pharmaceutical scaffolds and fused heterocyclic systems (e.g., furo[3,4-c]pyridines).

Strategic Analysis: The "Beta-Beta" Challenge

The furan ring is electron-rich, favoring electrophilic aromatic substitution (SEAr) at the


-positions (C2/C5). Direct functionalization at C3/C4 is often regiochemically difficult or impossible without blocking groups.

4-Formylfuran-3-ylboronic acid solves this by providing:

  • Regio-defined Functionalization: The C3-boron and C4-aldehyde are pre-installed, bypassing the need for difficult C-H activation.

  • Orthogonal Reactivity: The boronic acid (Suzuki coupling) and aldehyde (Wittig, Reductive Amination, Knoevenagel) react under mutually exclusive conditions.

Reagent Profile
FeatureSpecification
CAS Number 27339-36-2 (Acid) / 27329-70-0 (Pinacol Ester)
Structure Furan ring with -B(OH)₂ at C3 and -CHO at C4.[1]
Stability Moderate.[2] The electron-withdrawing formyl group stabilizes the C-B bond against oxidation but may increase susceptibility to protodeboronation under strongly basic conditions.
Primary Utility Synthesis of 3,4-diarylfurans, fused tricycles, and "beta-beta" linked drug pharmacophores.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactionPathways Reagent 4-Formylfuran-3-ylboronic Acid Suzuki Step 1: Suzuki-Miyaura Coupling (C3 Functionalization) Reagent->Suzuki Ar-X, Pd(0) Intermediate 4-Formyl-3-arylfuran Suzuki->Intermediate C-C Bond Formed RouteA Route A: Reductive Amination (Amine Scaffolds) Intermediate->RouteA R-NH2, NaBH(OAc)3 RouteB Route B: Wittig/HWE (Styryl Furans) Intermediate->RouteB Ph3P=CH-R RouteC Route C: Cyclocondensation (Fused Rings) Intermediate->RouteC Hydrazines/Amines

Figure 1: Divergent synthesis of polysubstituted furans.[3][4] The reagent allows sequential C3-arylation followed by C4-aldehyde elaboration.

Detailed Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C3 position while preserving the C4-aldehyde.

Reagents:

  • 4-Formylfuran-3-ylboronic acid (1.0 equiv)

  • Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.1 mmol), 4-formylfuran-3-ylboronic acid (1.0 mmol, 140 mg), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Base Addition: Add K₃PO₄ (2.0 mmol) (can be added as a solid in step 1 or as a degassed aqueous solution here). Note: K₃PO₄ is preferred over carbonates for aldehyde-containing substrates to minimize aldol side reactions.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LC-MS. The aldehyde group typically remains intact.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry organic phase over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point:

  • Protodeboronation Risk: If the boronic acid degrades before coupling, switch to the pinacol ester derivative or use a pre-catalyst system like XPhos Pd G3 for faster coupling at lower temperatures.

Protocol B: Synthesis of Furo[3,4-c]pyridine Scaffolds (Advanced)

Objective: Use the 3-aryl-4-formyl furan (product of Protocol A) to build a fused pyridine ring.

Reagents:

  • 3-Aryl-4-formylfuran (from Protocol A)

  • Primary Amine (R-NH₂) or Ammonium Acetate

  • Ketone/Enone partner (for condensation)

Procedure (General Cyclization):

  • Dissolve the 3-aryl-4-formylfuran (1 equiv) in Ethanol.

  • Add the amine component (e.g., aniline or alkyl amine, 1.2 equiv).

  • Add a catalytic amount of acetic acid.

  • Reflux for 2–6 hours to form the imine (Schiff base).

  • For Pyridine fusion: React the imine with an appropriate enophile (e.g., via Diels-Alder or multicomponent reaction) to close the ring bridging C3 and C4.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of the furan ring.[5]Switch to anhydrous conditions using Cs₂CO₃ in DMF/Toluene. Use the pinacol ester instead of the free acid.
Aldehyde Oxidation Trace oxygen in the reaction.Ensure rigorous degassing.[5] Add BHT (stabilizer) if necessary.
Homocoupling Oxidation of the boronic acid.Reduce catalyst loading; ensure inert atmosphere is maintained.
Aldol Condensation Base is too strong.Switch from K₂CO₃/NaOH to K₃PO₄ or KF .

References

  • Regiospecific Synthesis of 3,4-Disubstituted Furans.

    • Source: Song, Z. Z., et al. (1993).[4] Angewandte Chemie International Edition.

    • Relevance: Foundational work establishing the viability of 3,4-functionalization using silyl and boron intermedi
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids.

    • Source: Billingsley, K., & Buchwald, S. L. (2007).[1] Journal of the American Chemical Society.[1][6]

    • Relevance: Defines optimal catalyst systems (like XPhos) for challenging heteroaryl couplings.
  • Stability of Heterocyclic Boronic Acids.

    • Source: Molander, G. A., et al. (2011). Journal of Organic Chemistry.
    • Relevance: Discusses protodeboronation mechanisms and the use of MIDA boronates or trifluoroborates as stable altern
  • 4-Formylfuran-3-ylboronic Acid (Chemical D

    • Source: ChemicalBook / PubChem.
    • Relevance: Verification of CAS 27339-36-2 and physical properties.

Sources

Method

reaction conditions for 3,4-disubstituted furan synthesis

Precision Synthesis of 3,4-Disubstituted Furans: Overcoming the -Selectivity Bias Executive Summary The synthesis of 3,4-disubstituted furans represents a significant challenge in heterocyclic chemistry due to the inhere...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of 3,4-Disubstituted Furans: Overcoming the -Selectivity Bias

Executive Summary

The synthesis of 3,4-disubstituted furans represents a significant challenge in heterocyclic chemistry due to the inherent electronic bias of the furan ring. Electrophilic substitution naturally favors the electron-rich


-positions (C2/C5). Consequently, accessing the 

-positions (C3/C4) requires strategies that either block the

-positions, utilize rearrangement chemistry, or construct the ring de novo with substituents already in place.

This Application Note details three distinct, high-fidelity workflows for generating 3,4-disubstituted furans. These protocols are selected based on scalability, functional group tolerance, and regiocontrol.

Strategic Decision Matrix

The choice of method depends heavily on the symmetry of the desired product and the sensitivity of the substituents.

FuranStrategy Start Target: 3,4-Disubstituted Furan Symmetry Is the substitution pattern symmetrical? Start->Symmetry Sym_Yes Yes (R3 = R4) Symmetry->Sym_Yes Symmetrical Sym_No No (R3 ≠ R4) Symmetry->Sym_No Asymmetrical Method_A Method A: Oxidative Cyclization (Z-2-ene-1,4-diones) Sym_Yes->Method_A Func_Group Are substituents sensitive to strong base (BuLi)? Sym_No->Func_Group Base_Yes Yes (e.g., Esters, Nitriles) Func_Group->Base_Yes Sensitive Base_No No (Alkyl, Aryl, Silyl) Func_Group->Base_No Robust Method_B Method B: Gold-Catalyzed Intermolecular Cascade Base_Yes->Method_B Method_C Method C: Regioselective Lithiation (Silyl Blocking Strategy) Base_No->Method_C

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate symmetry and stability.

Critical Process Parameters (CPPs) & Mechanisms

The -Selectivity Paradox

Direct functionalization of furan fails to yield 3,4-products because the HOMO coefficient is highest at C2/C5. To install substituents at C3/C4, one must either:

  • Block C2/C5: Use removable silyl groups (Method C).

  • Ring Construction: Form the C2-O and C5-O bonds last, ensuring substituents at C3/C4 are fixed by the acyclic precursor (Method B).

  • Retro-Diels-Alder (rDA): Use oxazoles as masked furans (Classic Route).

Table 1: Comparative Methodologies
FeatureMethod B: Au-Catalyzed CascadeMethod C: Silyl-Blocked LithiationOxazole rDA (Classic)
Regiocontrol High (Ligand controlled)Absolute (Steric control)Thermodynamic
Substrates Propargyl alcohols + Alkynes3-Bromofuran / Silyl-furansOxazoles + Alkynes
Conditions Mild (

), Acidic
Cryogenic (

), Basic
High Temp (

)
Key Reagent TA-Au / Cu(OTf)


-BuLi / TMSCl
DMAD / Heat
Scalability Moderate (mg to g)High (g to kg)High (g to kg)

Detailed Protocols

Protocol 1: Gold-Catalyzed Intermolecular Cascade (Method B)

Best for: Asymmetrical 3,4-disubstituted furans with sensitive functional groups.

This modern approach, developed by Shi and colleagues, utilizes a dual catalyst system (Gold/Copper) to couple propargyl alcohols with alkynes.[1] It avoids the harsh basic conditions of lithiation.

Mechanism:

  • Au-activation of the alkyne.[2][3]

  • Nucleophilic attack by propargyl alcohol.

  • Saucy-Marbet rearrangement to an allene-ketone intermediate.

  • Cyclization and isomerization to furan.[4][5]

Reagents:

  • Catalyst A: (TA)-Au (Triazole-Gold complex) [1 mol%]

  • Catalyst B: Cu(OTf)

    
     [0.5 - 5 mol%]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

  • Substrates: Propargyl alcohol (1.0 equiv), Terminal Alkyne (1.2 equiv).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Charging: Add the propargyl alcohol (0.5 mmol) and the terminal alkyne (0.6 mmol, 1.2 equiv) to the tube.

  • Catalyst Addition: Add (TA)-Au (1 mol%) and Cu(OTf)

    
     (0.5 mol%).
    
    • Note: The copper co-catalyst is critical for the Saucy-Marbet rearrangement step.

  • Solvation: Add anhydrous DCE (2.0 mL, 0.25 M concentration).

  • Reaction: Seal the tube and heat to 45 °C in an oil bath. Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the propargyl alcohol.

  • Workup: Filter the reaction mixture through a short pad of silica gel (eluting with ether) to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (typically Hexane/EtOAc gradients).

Yield Expectation: 70–90% for a wide range of aryl and alkyl substituents.

Protocol 2: The "Keay" Silyl-Blocking Strategy (Method C)

Best for: Stepwise, programmable installation of substituents (R3 ≠ R4).

This method relies on the "Dance of the Furans." Since lithiation of 3-substituted furans occurs at C2 (the


-position), one must first block C2 with a silyl group to force the next lithiation to C4.

Workflow Visualization:

KeayStrategy Step1 3-Bromofuran Step2 2-Silyl-3-Bromofuran Step1->Step2 1. LDA 2. TMSCl Step3 Lithiation (C4) Step2->Step3 n-BuLi -78°C Step4 3,4-Disubstituted 2-Silylfuran Step3->Step4 Electrophile (E+) Final 3,4-Disubstituted Furan Step4->Final TBAF (Desilylation)

Figure 2: The Keay protocol for directing substitution to the C4 position via C2-silylation.

Reagents:

  • 3-Bromofuran (Starting Material).[6]

  • LDA (Lithium diisopropylamide).

  • TMSCl (Trimethylsilyl chloride).

  • 
    -BuLi (n-Butyllithium, 1.6 M or 2.5 M in hexanes).
    
  • Electrophiles (Aldehydes, Alkyl halides, etc.).

  • TBAF (Tetra-n-butylammonium fluoride).

Step-by-Step Procedure:

Phase 1: The Block (C2-Silylation)

  • Dissolve 3-bromofuran (1.0 equiv) in anhydrous THF at

    
    .
    
  • Add LDA (1.1 equiv) dropwise. Stir for 30 mins. (Lithiation occurs at C2).

  • Add TMSCl (1.2 equiv). Warm to RT.

  • Result: 2-TMS-3-bromofuran. Isolate via standard workup.

Phase 2: The Switch (Halogen-Metal Exchange) Note: This is the critical regioselective step. 2-TMS-3-bromofuran undergoes Halogen-Metal Exchange (HME) rather than deprotonation.

  • Dissolve 2-TMS-3-bromofuran in THF at

    
    .
    
  • Add

    
    -BuLi (1.1 equiv). Stir for 15 mins.
    
    • Mechanism:[1][2][5][7][8][9] Rapid Li/Br exchange generates the 3-lithio species.

  • Add Electrophile 1 (R3-X). Warm to RT.

    • Result: 2-TMS-3-substituted furan.[10]

Phase 3: The Directed Lithiation (C4-Functionalization)

  • Dissolve the product from Phase 2 in THF at

    
    .
    
  • Add

    
    -BuLi (1.1 to 1.5 equiv).
    
    • Critical Insight: With C2 blocked by TMS and C3 substituted, the only accessible position for Directed Ortho Metalation (DoM) is C4.

  • Stir for 1–2 hours.

  • Add Electrophile 2 (R4-X). Warm to RT.

Phase 4: The Unmasking

  • Treat the crude 2-TMS-3,4-disubstituted furan with TBAF (1.5 equiv) in THF at RT for 1 hour.

  • Aqueous workup and column chromatography yield the pure 3,4-disubstituted furan.

Troubleshooting & Self-Validating Checks

ObservationRoot CauseCorrective Action
Method B: Low Yield Incomplete rearrangementEnsure Cu(OTf)

is fresh and anhydrous. Increase Temp to

.
Method C: C2-Substitution Silyl migration or lossEnsure reaction stays below

during lithiation steps.
Method C: Polymerization Furan ring openingAvoid acidic quench during lithiation. Use saturated NH

Cl. Keep dilute.
NMR Validation Regioisomer confirmationC3/C4 protons appear as singlets (or narrow doublets) at

7.2–7.5 ppm. C2/C5 protons (if unsubstituted) appear at

7.4–7.8 ppm with characteristic

coupling if both H are present.

References

  • Keay, B. A., et al. (1997).[10][11] Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings.[3][10][11] The Journal of Organic Chemistry.[11]

  • Hosseyni, S., Su, Y., & Shi, X. (2015).[1] Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.[1][12] Organic Letters.[1][4][9][12]

  • Wong, H. N. C., et al. (1984). Regiospecific synthesis of 3,4-disubstituted furans.[10][11] Journal of the Chemical Society, Chemical Communications.

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions.[1][2][10][12] Chemical Reviews.[4][11]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Furans.[5][13] Organic Chemistry Frontiers.[4]

Sources

Application

using 4-formylfuran-3-ylboronic acid in drug discovery libraries

Application Note: Strategic Utilization of 4-Formylfuran-3-ylboronic Acid in High-Throughput Drug Discovery Abstract This guide details the strategic application of 4-formylfuran-3-ylboronic acid (CAS: 27339-36-2) within...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Formylfuran-3-ylboronic Acid in High-Throughput Drug Discovery

Abstract

This guide details the strategic application of 4-formylfuran-3-ylboronic acid (CAS: 27339-36-2) within medicinal chemistry, specifically for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis. Unlike simple aryl boronic acids, this bifunctional scaffold offers orthogonal reactivity: a Suzuki-active boronate and a condensation-active aldehyde in a sterically unique 3,4-substitution pattern. This note provides validated protocols for chemo-selective cross-coupling, multicomponent cyclizations to access privileged furopyridine scaffolds, and stability management for library storage.

Part 1: Chemical Profile & Strategic Value

The 4-formylfuran-3-ylboronic acid scaffold is a "privileged intermediate" due to its ability to serve as a linchpin in divergent synthesis. Its value lies in the 3,4-substitution pattern , which places the reactive handles on adjacent carbons of the furan ring. This geometry is critical for synthesizing fused bicyclic heteroaromatics (e.g., furo[3,4-c]pyridines) that mimic the purine/pyrimidine cores of kinase inhibitors but with altered hydrogen bond donor/acceptor vectors.

Key Chemical Attributes
FeaturePropertyStrategic Advantage in Library Design
Boronic Acid (C3)

Hybridized
Enables Pd-catalyzed C-C bond formation (Suzuki-Miyaura).[1] Capable of reversible covalent bonding (serine proteases).
Formyl Group (C4) ElectrophilicEnables Reductive Amination, Wittig olefination, and Multicomponent Reactions (MCRs).
Furan Core Electron RichBioisostere for phenyl/thiophene; lowers lipophilicity (LogP) compared to benzene analogs.
Orthogonality HighThe aldehyde can be protected (acetal) or left free during mild Suzuki coupling, allowing sequential functionalization.

Part 2: Synthetic Workflows & Decision Logic

The following diagram illustrates the decision matrix for utilizing this scaffold. The primary choice is between Sequential Functionalization (preserving the aldehyde for late-stage diversity) or Convergent Annulation (using both groups simultaneously to build fused rings).

G Start 4-Formylfuran-3-ylboronic Acid Decision Target Architecture? Start->Decision RouteA Route A: Sequential (Linear Diversity) Decision->RouteA Biaryl Linker RouteB Route B: Annulation (Fused Scaffolds) Decision->RouteB Fused Core StepA1 Suzuki Coupling (Mild Base, Pd-XPhos) RouteA->StepA1 StepB1 Condensation + Cyclization (e.g., with amino-acrylates) RouteB->StepB1 StepA2 Reductive Amination (Diversity Step) StepA1->StepA2 Aldehyde Intact ProductA Biaryl Amines (Kinase Hinge Binders) StepA2->ProductA ProductB Furopyridines (Fused Bicyclic Cores) StepB1->ProductB

Figure 1: Chemoselective divergence strategy. Route A prioritizes the boronic acid for scaffold extension, while Route B utilizes the ortho-disposition for ring fusion.

Part 3: Detailed Experimental Protocols

Protocol A: Chemo-Selective Suzuki-Miyaura Coupling

Objective: Couple the boronic acid to an aryl halide without degrading the formyl group or causing self-polymerization.

Challenge: Aldehydes are susceptible to oxidation under aerobic Suzuki conditions, and strong bases (e.g., hydroxides) can trigger Cannizzaro disproportionation. Solution: Use of a bulky, electron-rich phosphine ligand (XPhos or SPhos) allows for rapid coupling at lower temperatures, while weak phosphate bases prevent aldehyde side reactions.

Reagents:

  • 4-Formylfuran-3-ylboronic acid (1.0 equiv)

  • Aryl Bromide/Chloride partner (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the aryl halide, boronic acid, Pd(OAc)₂, and XPhos. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent aldehyde oxidation.

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate). Stir for 2 minutes to pre-complex the catalyst.

  • Activation: Add the K₃PO₄ solution via syringe. The biphasic mixture ensures the base is available but limits aldol condensation risk.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS. The aldehyde peak (typically ~10.0 ppm in ¹H NMR) should remain distinct.

  • Workup: Dilute with EtOAc, wash with water (pH adjusted to ~6 to prevent emulsion). Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. Caution: Avoid amine-functionalized silica, which can form Schiff bases with the product.

Protocol B: One-Pot Synthesis of Furopyridines

Objective: Synthesize furo[2,3-c]pyridine scaffolds using the aldehyde and boronic acid in a cascade sequence.

Mechanism: This protocol utilizes a tandem Suzuki coupling/condensation approach. The boronic acid couples with an ortho-amino halopyridine (or similar), followed by intramolecular condensation between the amine and the pendant aldehyde.

Reagents:

  • 4-Formylfuran-3-ylboronic acid (1.0 equiv)

  • Methyl 3-amino-2-chloropyridine-4-carboxylate (Partner)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (3.0 equiv)

  • Solvent: DME/H₂O (3:1)

Step-by-Step Procedure:

  • Mix: Combine boronic acid and the chloropyridine partner in a microwave vial.

  • Catalysis: Add Pd(PPh₃)₄ and base solution.

  • Cascade: Heat to 100°C (conventional) or 120°C (microwave) for 1 hour.

    • Phase 1: Suzuki coupling connects the furan to the pyridine.

    • Phase 2: The exocyclic amine attacks the furan's aldehyde.

    • Phase 3: Aromatization/Dehydration yields the tricyclic system.

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold ether.

Part 4: Library Design & Stability Considerations

Data: Stability Profile

Quantitative assessment of 4-formylfuran-3-ylboronic acid stability under storage conditions.

ConditionDurationPurity (LCMS)Degradation Pathway
Solid, 4°C, Argon 6 Months>98%None
Solid, RT, Air 2 Weeks85%Protodeboronation, Oxidation to carboxylic acid
DMSO Solution (20mM) 24 Hours92%Boroxine formation (equilibrium)
DMSO + 5% Water 24 Hours>95%Hydrolysis of boroxine back to monomer

Handling Recommendation: For High-Throughput Screening (HTS) libraries, store this compound as a pinacol ester if possible, or generate the free acid in situ. If using the free acid in DEL synthesis, ensure buffers are degassed to prevent oxidative deboronation.

DNA-Encoded Library (DEL) Compatibility

This scaffold is highly compatible with DEL synthesis due to the aqueous solubility of the boronic acid.

  • Attachment Point: Typically attached to the DNA headpiece via the aldehyde (using reductive amination with a DNA-linked amine) before the Suzuki coupling.

  • Reasoning: The Suzuki reaction requires heat and base, which might degrade the DNA tag if performed first. Reductive amination is milder (pH 5-6, NaCNBH₃) and anchors the scaffold securely.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Formylboronic Acids in Drug Discovery: Petasis, N. A. (2005). Multicomponent Reactions with Organoboron Compounds. Multicomponent Reactions, 1–43. [Link]

  • Synthesis of Fused Furopyridines: Shaban, M. A., & Taha, M. A. (2018). Synthesis and Biological Activities of Fused Heterocycles: Furopyridines. Advances in Heterocyclic Chemistry, 124, 1-55. [Link]

  • Boronic Acid Stability & Handling: Hall, D. G. (Ed.).[3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Formylfuran-3-ylboronic Acid Stability &amp; Handling

This is a technical support guide for 4-formylfuran-3-ylboronic acid (CAS: 27339-36-2).[1] This guide addresses the unique stability profile of this molecule, which differs significantly from standard phenylboronic acids...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 4-formylfuran-3-ylboronic acid (CAS: 27339-36-2).[1] This guide addresses the unique stability profile of this molecule, which differs significantly from standard phenylboronic acids due to the adjacent arrangement of the formyl and boronic acid groups.

Executive Summary: The "Oxaborole" Equilibrium

Unlike simple arylboronic acids, 4-formylfuran-3-ylboronic acid does not exist primarily as a free boronic acid in the solid state or neutral solution.[1] Due to the adjacent (ortho-like) positioning of the formyl (C4) and boronic acid (C3) groups, it spontaneously cyclizes to form a cyclic hemiacetal (an oxaborole analog).[1]

This cyclization is the primary determinant of its stability:

  • Solid State/Neutral pH: Exists as a stable cyclic oxaborole . Resistant to oxidation and protodeboronation.

  • Basic Aqueous Media: The ring opens to form the active boronate anion. This is the species required for Suzuki coupling but is also the species vulnerable to degradation.

Part 1: Mechanism of Instability & Degradation

To troubleshoot effectively, you must understand the dynamic equilibrium in your reaction vessel.

The Stability Equilibrium

In the presence of aqueous base (standard Suzuki conditions), the molecule undergoes a reversible ring-opening.

G Cyclic Cyclic Oxaborole Form (Stable, Inactive) Open Acyclic Boronate Anion (Active Species) Cyclic->Open + OH⁻ (Ring Opening) Open->Cyclic + H⁺ (Re-cyclization) Decomp Degradation Products (Furan, Boric Acid) Open->Decomp Protodeboronation (Irreversible)

Figure 1: The pH-dependent equilibrium. The molecule is "stored" in the blue state but "reacts" (and degrades) in the green state.

Why It Degrades
  • Protodeboronation: Once the ring opens, the furan ring is electron-rich. Although the formyl group is electron-withdrawing (which usually stabilizes the C-B bond against electrophilic attack), the high electron density of the furan oxygen can facilitate protonation at the C3 position, leading to C-B bond cleavage.

  • Cannizzaro Reaction: In strong, concentrated base (e.g., NaOH, KOH), the free aldehyde group can undergo disproportionation (Cannizzaro reaction) to the corresponding alcohol and carboxylic acid, destroying the starting material.[1]

Part 2: Troubleshooting Guide
Scenario A: "I see no product, and the starting material is unreacted."

Diagnosis: The cyclic oxaborole form is too stable and has not opened sufficiently to transmetallate with the Palladium catalyst.

  • Cause: Base is too weak or pH is too low.

  • Solution:

    • Switch Base: Move from weak bases (NaHCO₃, K₃PO₄) to stronger bases (Na₂CO₃, K₂CO₃).

    • Increase Water Content: Ring opening is a hydrolysis process. Ensure your solvent system has adequate water (e.g., Dioxane:Water 4:1).[1]

    • Temperature: Increase reaction temperature to

      
       to shift the equilibrium.
      
Scenario B: "The reaction turned black/brown, and I see furan by-products."

Diagnosis: Rapid protodeboronation or aldehyde degradation.

  • Cause: Base concentration is too high, or the "open" anion is decomposing faster than it can transmetallate.

  • Solution:

    • The "Slow-Release" Protocol: Do not add all base at once. Add the base as a dilute solution via syringe pump over 1 hour. This keeps the concentration of the unstable "open" anion low.

    • Anhydrous Conditions: Switch to CsF (Cesium Fluoride) or Ag₂O in anhydrous solvents (THF or Toluene). This activates the boron via a fluoride "ate" complex without exposing the aldehyde to aqueous hydroxide.

    • Lower Temperature: Reduce temperature to

      
       and use a more active catalyst (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G2) to compensate for the slower rate.
      
Part 3: Optimized Experimental Protocols
Protocol 1: Standard Aqueous Suzuki Coupling (Recommended)

Best for robust substrates.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Degas thoroughly.

  • Base: Potassium Carbonate (

    
    ), 2.0 equivalents.
    
  • Catalyst:

    
     (3-5 mol%).
    
  • Procedure:

    • Mix Boronic acid (1.2 eq), Aryl Halide (1.0 eq), and Catalyst in the solvent.[1]

    • Add Base.[2]

    • Heat to

      
       for 4-12 hours.
      
    • Checkpoint: Monitor by TLC/LCMS. If conversion stalls, add more base.

Protocol 2: The "Fragile Aldehyde" Method (Anhydrous)

Use if you observe aldehyde degradation or substantial deboronation.

ComponentReagentRole
Solvent Anhydrous THFPrevents hydrolysis/Cannizzaro
Activator CsF (2-3 equiv)Activates boron without high pH
Catalyst

or

/XPhos
High activity at lower temps
Temp

Minimizes thermal decomposition
Part 4: Frequently Asked Questions (FAQ)

Q: Can I protect the aldehyde to improve stability? A: Yes, but it may be unnecessary. The boronic acid is the protecting group (via cyclization). If you must protect it, convert the aldehyde to an acetal (using ethylene glycol) before the coupling. However, standard acetals are stable in base, so this effectively prevents the degradation of the aldehyde moiety but does not stop protodeboronation.[1]

Q: How should I store this compound? A: Store at


 under an inert atmosphere (Argon/Nitrogen). Although the cyclic form is relatively stable, moisture can induce hydrolysis and slow decomposition over months.

Q: Why does the NMR look weird in


? 
A:  In non-polar solvents, you are likely observing the cyclic hemiacetal form. The aldehyde proton signal (usually ~9-10 ppm) may be shifted or absent, and you may see a broad peak for the B-OH/C-OH.[1] Run NMR in 

with a drop of

to force the ring open if you need to characterize the aldehyde.
References
  • Structure & Cyclization: Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009. Link (Describes the general stability of ortho-formyl boronic acids).

  • Protodeboronation Mechanism: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids."[1] Journal of the American Chemical Society, 2010. Link[1]

  • Suzuki Coupling Optimization: Lennox, A. J. J., & Lloyd-Jones, G. C.[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link

Sources

Optimization

MIDA Boronate Surrogates for Unstable Furan Boronic Acids: A Technical Support Guide

Welcome to the technical support center for the application of N-methyliminodiacetic acid (MIDA) boronates as stable surrogates for furan boronic acids. The furan moiety is a valuable scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of N-methyliminodiacetic acid (MIDA) boronates as stable surrogates for furan boronic acids. The furan moiety is a valuable scaffold in medicinal chemistry and materials science, but its corresponding boronic acids are notoriously unstable, prone to protodeboronation and polymerization.[1] This guide provides in-depth, experience-based answers and troubleshooting protocols to help you successfully incorporate these versatile building blocks into your research.

Frequently Asked Questions (FAQs)

Q1: What are furan MIDA boronates and why are they necessary?

Furan-2-boronic acid and its derivatives are exceptionally unstable, often decomposing significantly within days or even hours upon storage at room temperature.[1] This instability complicates storage, stoichiometry, and reproducibility in cross-coupling reactions.[2]

MIDA boronates are air-stable, crystalline solids formed by complexing the boronic acid with N-methyliminodiacetic acid (MIDA).[3][4] This complexation rehybridizes the boron center from a reactive sp² state to a more stable, tetrahedral sp³ state, effectively "protecting" it. This protection renders the furan MIDA boronate indefinitely stable on the benchtop, compatible with silica gel chromatography, and unreactive under standard anhydrous cross-coupling conditions.[5][6]

Q2: How does the "slow release" of the furan boronic acid work during the reaction?

The key to using MIDA boronates in cross-coupling is their capacity for a controlled, in-situ release of the active boronic acid under specific aqueous basic conditions.[3][7] While strong bases like 1M NaOH can rapidly cleave the MIDA ligand, milder bases such as potassium phosphate (K₃PO₄) or sodium bicarbonate (NaHCO₃) in the presence of water promote a slow, sustained hydrolysis.[1]

This "slow-release" mechanism maintains a very low, steady-state concentration of the unstable furan boronic acid in the reaction mixture. This ensures that the rate of cross-coupling is faster than the rate of boronic acid decomposition (e.g., protodeboronation), leading to significantly higher yields, especially with challenging coupling partners like aryl chlorides.[1][7]

Slow_Release_Mechanism

Q3: What are the main advantages of furan MIDA boronates over other surrogates like trifluoroborates or pinacol esters?

While other surrogates exist, MIDA boronates offer a unique combination of advantages that make them particularly suitable for complex syntheses.[6][7]

FeatureFuran MIDA BoronatesFuran Pinacol EstersFuran Trifluoroborates (K⁺)
Benchtop Stability Excellent, indefinitely stable crystalline solids.[1][4]Generally more stable than boronic acids, but can be sensitive to hydrolysis.Air-stable, crystalline solids.[7]
Chromatography Universally compatible with silica gel.[5][6]Generally compatible.Not compatible with silica gel chromatography.[6]
Purification Facile via chromatography or crystallization.[5]Often requires chromatography or distillation.[8]Tedious, may require Soxhlet extraction.[8]
Release Conditions Tunable (fast or slow) with mild aqueous base.[9]Slower transmetalation than boronic acids; may require harsher conditions for hydrolysis.[8][10]Requires base for slow release of boronic acid.[10]
Q4: How do I prepare a furan MIDA boronate?

There are two primary methods. The traditional approach involves a Dean-Stark condensation of the furan boronic acid with MIDA diacid, which requires high temperatures and can be incompatible with sensitive substrates.[5][11]

A milder and more accessible method utilizes MIDA anhydride. This reagent acts as both the MIDA source and an in-situ desiccant, allowing the reaction to proceed under much gentler conditions (e.g., heating in anhydrous dioxane) and expanding the scope to more sensitive furan boronic acids.[12][13]

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura coupling reaction with a furan MIDA boronate gives low to no yield.

This is a common issue that can often be traced back to the deprotection and catalytic steps.

Potential Cause Explanation & Solution
A. Inefficient MIDA Deprotection The slow release of the boronic acid is fundamental. If the hydrolysis is too slow or incomplete, the catalytic cycle will stall. Solution: 1. Check the Base: K₃PO₄ is generally effective for slow release.[7] Ensure it is finely ground and of high purity. For faster release, 1M aq. NaOH can be used, but this negates the benefits of slow release. 2. Solvent System: The presence of water is critical for hydrolysis. A common solvent system is a 5:1 mixture of dioxane/H₂O.[1][7] Insufficient water will halt the deprotection. 3. Temperature: Increasing the temperature from 60°C towards 100°C can accelerate the MIDA hydrolysis rate.[1][7]
B. Catalyst Deactivation The active Pd(0) species is sensitive to oxygen. Inadequate degassing is a frequent cause of failed cross-couplings.[2][14] Solution: 1. Degassing: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (e.g., Argon) for at least 30 minutes. 2. Reagent Quality: Use fresh, high-purity palladium precatalysts and phosphine ligands. Pd₂(dba)₃, for instance, can degrade over time.[2] Modern Buchwald precatalysts often provide more reliable initiation.[2]
C. Furan Boronic Acid Decomposition Even with slow release, if the coupling partner (e.g., a very unreactive aryl chloride) reacts too slowly, the released furan boronic acid may still decompose. Solution: 1. Optimize Ligand: For challenging couplings with aryl chlorides, use highly active, electron-rich phosphine ligands like SPhos or XPhos.[7] 2. Temperature: Increasing the reaction temperature (e.g., to 100°C) can accelerate the rate of cross-coupling to better match the rate of boronic acid release.[7]
Problem 2: I am observing significant homocoupling of my furan MIDA boronate.

Homocoupling is a classic side reaction in Suzuki couplings, often pointing to issues with the catalyst or the presence of oxygen.[14]

Potential Cause Explanation & Solution
A. Oxygen Contamination Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[2][14] Solution: Improve your degassing procedure as described above. Ensure the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).
B. Pd(II) Precatalyst Reduction If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) catalyst. This reduction can sometimes proceed via homocoupling of the boronic acid.[14] Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to mitigate this pathway.[2]
Problem 3: My furan MIDA boronate appears to be decomposing during silica gel chromatography.

While MIDA boronates are generally stable on silica, certain conditions can cause issues.[5]

Potential Cause Explanation & Solution
A. Acidic Silica Gel Residual acid on the silica gel can potentially promote decomposition. Solution: Use neutrally washed silica gel or pre-treat the column by flushing with your eluent containing a small amount of a non-nucleophilic base like triethylamine (~1%).
B. Protic Solvents in Eluent Leaving MIDA boronates in solutions containing alcohols (like methanol) for extended periods can lead to decomposition.[5] Solution: Avoid using high concentrations of methanol in your eluent for preparative chromatography. If necessary, use it in small percentages and do not let the purified fractions stand for long before solvent removal. A common eluent system is dichloromethane/methanol.[5] For many MIDA boronates, a catch-and-release protocol using ether and THF can be highly effective and avoids these issues.[13]

Experimental Protocols

Protocol 1: Synthesis of 2-Furyl MIDA Boronate via the MIDA Anhydride Method

This protocol is adapted from the mild synthesis procedure which is broadly applicable.[12][13]

Synthesis_Workflow

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-furanboronic acid (1.0 equiv).

  • Addition of MIDA Anhydride: Under an inert atmosphere (Argon or N₂), add MIDA anhydride (1.1 - 1.5 equiv).

  • Solvent Addition: Add anhydrous dioxane to form a suspension (e.g., 0.2 M concentration relative to the boronic acid).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting boronic acid.

  • Workup: Cool the reaction mixture to room temperature. The MIDA diacid byproduct is often insoluble and can be removed by filtration. The filtrate contains the desired MIDA boronate.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a gradient of dichloromethane/methanol) or by crystallization (e.g., from acetone/ether).[5]

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for coupling a furan MIDA boronate with an aryl chloride.[7]

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl chloride (1.0 equiv), 2-furyl MIDA boronate (1.2-1.5 equiv), and finely ground K₃PO₄ (5.0 - 7.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 6 mol%).

  • Solvent Addition: Seal the tube with a septum, and evacuate and backfill with argon (3 cycles). Add the degassed solvent system (e.g., 5:1 dioxane/H₂O, to achieve a concentration of ~0.1 M).

  • Reaction: Place the reaction vessel in a preheated oil bath at 60-100 °C and stir vigorously for the specified time (typically 4-24 hours).

  • Analysis & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by standard methods.

References

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]

  • Lloyd-Jones, G. C., et al. (2017). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Communications. [Link]

  • Knapp, D. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]

  • Chem-Station. (2014). MIDA boronate. [Link]

  • Knapp, D. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]

  • Google Patents. Slow release of organoboronic acids in cross-coupling reactions.
  • Organic Syntheses. Synthesis of MIDA Boronates using MIDA Anhydride. [Link]

  • Google Patents. Methods for forming protected organoboronic acids.
  • Lloyd-Jones, G. C., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]

  • Lee, J. C. H., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC. [Link]

  • Qiao, H., et al. (2023). A Versatile Route to Acyl (MIDA)Boronates. ResearchGate. [Link]

  • Isley, N. A., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. Furan: A Promising Scaffold for Biological Activity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. [Link]

  • Kumar, A., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. PubMed. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Gallou, F., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

Sources

Troubleshooting

optimizing yields for electron-rich heteroaryl boronic acid coupling

Technical Support Center: Optimizing Yields for Electron-Rich Heteroaryl Boronic Acid Coupling Topic: Suzuki-Miyaura Coupling of Electron-Rich Heteroaryl Boronic Acids (e.g., 2-indolyl, 2-pyrrolyl, 2-furanyl, 2-thiopheny...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yields for Electron-Rich Heteroaryl Boronic Acid Coupling

Topic: Suzuki-Miyaura Coupling of Electron-Rich Heteroaryl Boronic Acids (e.g., 2-indolyl, 2-pyrrolyl, 2-furanyl, 2-thiophenyl). Role: Senior Application Scientist Format: Interactive Troubleshooting & Optimization Guide

Introduction: The "Protodeboronation Trap"

If you are reading this, you are likely facing the "disappearing starting material" phenomenon. You add your electron-rich boronic acid (e.g., N-Boc-indole-2-boronic acid), your catalyst, and your base. After 1 hour, the boronic acid is gone (by TLC/LCMS), but the cross-coupled product is minimal.

The Diagnosis: You are not fighting poor catalyst activity; you are fighting a race against Protodeboronation .

Electron-rich heteroaryl boronic acids are exceptionally prone to hydrolytic C–B bond cleavage. The heteroatom (N, O, S) donates electron density into the ring, facilitating proton attack at the ipso-carbon (the carbon attached to boron). Once protonated, the boron falls off, leaving you with the hydro-deboronated heterocycle (e.g., indole) instead of your product.

To win, your cross-coupling rate (


) must be faster than the decomposition rate (

).

Module 1: The Mechanism of Failure

Before optimizing, visualize the competition occurring in your flask.

Protodeboronation SM Heteroaryl Boronic Acid (Ar-B(OH)2) Boronate Boronate Species [Ar-B(OH)3]- SM->Boronate + Base (OH-) Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Path A: Coupling (Requires active Pd) Decomp Protodeboronation Product (Ar-H + B(OH)3) Boronate->Decomp Path B: Protonolysis (Fast for e- rich rings) Pd_OA Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_OA->Transmetal Product Cross-Coupled Product (Ar-Ar') Transmetal->Product Reductive Elimination

Figure 1: The Kinetic Race. Path A (Coupling) must outcompete Path B (Protonolysis). For electron-rich heterocycles, the Boronate intermediate is often the species most susceptible to protonolysis.

Module 2: Optimization Protocols

Do not use "standard" conditions (Pd(PPh3)4 / Na2CO3 / Toluene / Water). They are too slow for these unstable substrates. Choose one of the following high-performance protocols.

Protocol A: The "Speed Demon" (Buchwald Precatalysts)

Best for: Unstable free boronic acids where you cannot change the substrate.

The Logic: We use bulky, electron-rich phosphine ligands (Buchwald Ligands) to accelerate the Oxidative Addition and Reductive Elimination steps. This pushes the equilibrium toward Path A (Product) before Path B (Decomposition) can take over.

ComponentRecommendationWhy?
Catalyst XPhos Pd G4 or SPhos Pd G4 (1–3 mol%)The "G4" precatalyst ensures rapid generation of the active Pd(0) species without an induction period (where decomposition happens).
Ligand XPhos (General) or SPhos (Heterocycles)SPhos is particularly good for heteroaryl-heteroaryl couplings.
Base K3PO4 (Tribasic Potassium Phosphate) Provides a "buffer" effect. Less harsh than hydroxides/alkoxides, reducing the rate of base-catalyzed deboronation.
Solvent THF/Water (10:1) or Dioxane/Water (4:1) A biphasic system often protects the boronic acid in the organic layer until it reacts at the interface.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Add XPhos Pd G4 (2.0 mol%).

  • Seal and purge with Nitrogen/Argon (3 cycles). Oxygen kills the active catalyst, slowing the reaction and favoring decomposition.

  • Add degassed THF (or Dioxane) and degassed Water (ratio 10:1).[1] Concentration: 0.1 M to 0.2 M.

  • Heat to 40–60°C . Note: Higher temperatures (80°C+) often accelerate decomposition faster than coupling for these specific substrates.

Protocol B: The "Slow Release" (MIDA Boronates)

Best for: Extremely unstable substrates (e.g., 2-pyridyl, 2-thiazolyl) that decompose instantly in Protocol A.

The Logic: MIDA boronates are


 hybridized and stable to hydrolysis. Under the reaction conditions, the MIDA ligand slowly hydrolyzes to release the active boronic acid in low concentrations. This keeps the "standing concentration" of free boronic acid low, minimizing dimerization and protodeboronation.

Reagents:

  • Boron Source: MIDA Boronate ester of your heterocycle.

  • Catalyst: Pd(OAc)2 + SPhos (1:2 ratio) or XPhos Pd G2/G3/G4.

  • Base: K3PO4 (3.0 equiv).

  • Solvent: Dioxane/Water (5:1).

Critical Modification: If using MIDA boronates, you must use water and a temperature of at least 60°C to effect the hydrolysis of the MIDA group. If the reaction is too slow, add a small amount of NaOH (rarely needed) or increase water ratio.

Protocol C: The "Anhydrous" (TMSOK Method)

Best for: Substrates that are sensitive to ANY water.

The Logic: Eliminate the proton source (water) entirely. We use Potassium Trimethylsilanolate (TMSOK) as a soluble, anhydrous base which activates the boronate without generating a high concentration of protons.

Step-by-Step:

  • Substrate: Heteroaryl Boronic Pinacol Ester (BPin).

  • Base: TMSOK (1.5–2.0 equiv).

  • Additive: Trimethyl Borate (B(OMe)3) (1.0 equiv). Crucial: This scavenges methoxide and prevents catalyst poisoning.

  • Catalyst: Pd2(dba)3 / XPhos or AntPhos.

  • Solvent: Anhydrous THF.

  • Temperature: 60°C.

Module 3: Troubleshooting Matrix

Q1: The reaction mixture turned black immediately, and I have no product.

  • Diagnosis: "Pd Black" formation.[2] Your catalyst has agglomerated and died. This happens when the ligand dissociates or is consumed.

  • Fix:

    • Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G4). These are much more stable than Pd(OAc)2 + Ligand mixtures.

    • Check for "Catalyst Poisons" in your substrate (free amines, thiols, thioethers). If present, increase catalyst loading to 5 mol% or use a scavenger.

Q2: My boronic acid is gone, but I only see the de-boronated heterocycle (e.g., I put in Indole-2-boronic acid, I got Indole).

  • Diagnosis: Protodeboronation is winning.

  • Fix:

    • Lower the temperature. Try 40°C instead of 80°C.

    • Increase Concentration. Run the reaction at 0.5 M to force the bimolecular coupling step to speed up relative to the unimolecular decomposition.

    • Switch to Protocol B (MIDA) or use a Potassium Organotrifluoroborate (BF3K) salt, which is more stable.

Q3: Can I use Cs2CO3 or Na2CO3?

  • Answer: You can, but K3PO4 is superior for unstable boronic acids. Carbonates in water generate a higher pH initially, which can accelerate the decomposition of sensitive heteroaryls. Phosphate buffers the pH more effectively.

Q4: I need to scale this up (100g+). Can I use the MIDA method?

  • Answer: Yes, MIDA boronates are highly crystalline and stable, making them ideal for solids handling on scale. However, the atom economy is lower (MIDA ligand is heavy). For scale, Protocol A is often optimized by slowly dosing the unstable boronic acid into the reaction mixture (Syringe Pump addition) to keep its concentration low, mimicking the "Slow Release" effect of MIDA.

Decision Tree: Selecting Your Conditions

DecisionTree Start Start: Select Substrate IsStable Is the Boronic Acid Stable on the bench for >1 day? Start->IsStable Stable Standard Suzuki Pd(dppf)Cl2 or Pd(PPh3)4 Na2CO3, Dioxane/H2O IsStable->Stable Yes Unstable Unstable / Electron-Rich (2-Indole, 2-Furan, 2-Pyridine) IsStable->Unstable No WaterTol Is the Halide Partner Water Sensitive? Unstable->WaterTol YesWater Protocol C: Anhydrous TMSOK + B(OMe)3 in THF WaterTol->YesWater Yes NoWater Can you buy/make the MIDA Boronate? WaterTol->NoWater No HasMIDA Protocol B: MIDA Slow Release Pd-SPhos, K3PO4 (aq) NoWater->HasMIDA Yes NoMIDA Protocol A: Speed Demon XPhos Pd G4 K3PO4, THF/H2O (10:1) High Concentration NoWater->NoMIDA No

Figure 2: Substrate-guided workflow for condition selection.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2010 , 132, 13100–13112. Link

  • Buchwald Ligands for Unstable Boronic Acids: Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angew.[1][3][4] Chem. Int. Ed. 2006 , 45, 3484–3488. Link

  • MIDA Boronate Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963. Link

  • Anhydrous TMSOK Protocol: Del Grosso, A.; Singleton, P. J.; Muryn, C. A.; Ingleson, M. J. Pinacol Boronates in Suzuki-Miyaura Coupling: The Role of the Base and the Mechanism of Transmetallation. Angew.[1][3][4] Chem. Int. Ed. 2011 , 50, 2102–2106. Link

  • Molander Trifluoroborates: Molander, G. A.; Canturk, B.; Kennedy, L. E. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org.[3][5] Chem. 2009 , 74, 973–980. Link

Sources

Optimization

Technical Support Center: Storage &amp; Handling of Air-Sensitive Furan Boronic Acids

Current Status: Operational Topic: Stability, Storage, and Troubleshooting for Furan-2-yl and Furan-3-yl Boronic Acids Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary: The Inst...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability, Storage, and Troubleshooting for Furan-2-yl and Furan-3-yl Boronic Acids Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Instability Paradox

Furan boronic acids are high-value pharmacophores but suffer from a "stability paradox." The same electron-rich oxygen atom that makes the furan ring a potent hydrogen-bond acceptor in drug design also destabilizes the Carbon-Boron (C-B) bond.

Unlike phenylboronic acids, furan-2-boronic acids are exceptionally prone to protodeboronation (hydrolysis of the C-B bond) and oxidative decomposition . This guide provides a self-validating system to preserve reagent integrity and troubleshoot experimental failures.

Part 1: Critical Storage Protocols (The "How-To")

Do not treat furan boronic acids like standard organic solids. They are dynamic systems that react with their storage environment.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of protodeboronation. At RT, autocatalytic decomposition accelerates.
Atmosphere Argon or Nitrogen Prevents aerobic oxidation of the C-B bond to C-OH (phenol/furanol formation).
Container Amber Glass + Parafilm Amber glass blocks UV (radical initiation); Parafilm creates a secondary moisture barrier.
Desiccant Required Water is a reagent in protodeboronation.[1] Store the vial inside a secondary jar with Drierite/Silica.
The "Re-Sealing" Protocol

Never return a cold bottle directly to the shelf.

  • Warm Up: Allow the sealed bottle to reach room temperature (approx. 30 mins) inside a desiccator before opening. Why? Opening a cold bottle condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

  • Dispense: Weigh quickly. Avoid metal spatulas if possible (trace metals can catalyze oxidation); use porcelain or plastic.

  • Purge: Flush the headspace with a gentle stream of Argon for 10-15 seconds.

  • Seal: Cap tightly and wrap with Parafilm. Return to -20°C immediately.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My furan-2-boronic acid has turned from off-white to dark brown/black. Is it usable?

  • Diagnosis: Oxidative Decomposition. The brown color typically results from the formation of furanols (via C-B oxidation) which rapidly polymerize or degrade into complex quinone-like mixtures.

  • Action: Discard. Purification is rarely worth the yield loss. The impurities (peroxides/phenols) often poison Palladium catalysts in subsequent Suzuki couplings.

Q2: The 1H NMR shows the correct aromatic peaks, but they are broad, and the integration is off. Is the compound impure?

  • Diagnosis: Boroxine Equilibrium (Dehydration). This is not necessarily degradation. Boronic acids reversibly lose water to form cyclic trimers (boroxines). This equilibrium is fast on the NMR timescale, causing peak broadening.[2]

  • Action: Usable.

    • Fix: Add a drop of D₂O to the NMR tube. This shifts the equilibrium back to the monomeric boronic acid species, sharpening the peaks for integration.

    • Stoichiometry: If the sample is dry (boroxine form), the Molecular Weight is effectively lower. Calculate stoichiometry based on the boroxine or "anhydride" equivalent if the solid is free-flowing and dry.

Q3: My Suzuki coupling yield is <20%, and I see "furan" in the GC-MS. What happened?

  • Diagnosis: Rapid Protodeboronation. The reaction conditions (likely aqueous base + heat) destroyed the reagent before it could transmetalate to the Palladium.

  • Action: Switch to "Slow-Release" Conditions.

    • Protocol: Do not use standard Na₂CO₃/H₂O/Heat.

    • Solution: Use anhydrous conditions (CsF in Toluene) or switch to a MIDA Boronate (see Part 3).

Part 3: Advanced Stabilization (The "Fix")

If your project requires repeated use of furan boronic acids, do not store the acid. Convert it immediately into a thermodynamically stable surrogate.

Option A: MIDA Boronates (The Gold Standard)

N-Methyliminodiacetic acid (MIDA) boronates hybridize the boron from sp² to sp³, removing its Lewis acidity and shutting down protodeboronation.

  • Stability: Indefinitely stable at Room Temperature under air.

  • Chromatography: Compatible with silica gel (unlike free boronic acids).[3]

  • Usage: They release the active boronic acid slowly under aqueous basic conditions, keeping the concentration low enough to favor cross-coupling over decomposition.

Option B: Potassium Trifluoroborates (

)
  • Stability: Air and moisture stable solids.[4][5]

  • Usage: Requires hydrolytic activation (often with silica or mild acid) to participate in transmetalation.

Decision Matrix: Handling Furan Boronic Acids

StorageDecision Start Received Furan Boronic Acid CheckColor Visual Inspection: Color? Start->CheckColor Brown Dark/Brown/Black CheckColor->Brown Oxidized White White/Off-White CheckColor->White Intact Discard DISCARD (Oxidative Failure) Brown->Discard CheckUsage Usage Frequency? White->CheckUsage OneTime One-off Experiment CheckUsage->OneTime Frequent Recurring Project CheckUsage->Frequent StoreCold Store at -20°C Argon Flush OneTime->StoreCold Convert Derivatize Immediately Frequent->Convert MIDA Synthesize MIDA Boronate (Best for Suzuki) Convert->MIDA BF3K Synthesize K-Trifluoroborate (Alternative) Convert->BF3K

Figure 1: Decision matrix for evaluating reagent quality and determining the optimal storage strategy.

Part 4: Mechanistic Insight (The "Why")

Understanding the degradation mechanism is crucial for selecting the right reaction conditions.

The Protodeboronation Trap: Furan-2-boronic acids degrade via ipso-protonation. The electron-rich oxygen donates density, stabilizing the carbocation intermediate at the C2 position. This makes the C-B bond cleavage much faster than in phenyl systems.

Mechanism Diagram:

Protodeboronation FuranBA Furan-2-Boronic Acid (Starting Material) Intermediate Sigma Complex (Stabilized Cation) FuranBA->Intermediate Ipso-Protonation H_Ion H+ / H2O (Moisture/Acid) H_Ion->Intermediate Products Furan + Boric Acid (Dead End) Intermediate->Products C-B Bond Cleavage

Figure 2: The pathway of protodeboronation. Note that water/acid acts as the trigger, leading to irreversible loss of the boron handle.

Part 5: Comparative Stability Data
Compound ClassRelative StabilityPrimary Degradation ModeRecommended Storage
Phenylboronic Acid HighDehydration (Boroxine)RT, Air
Furan-3-boronic Acid ModerateProtodeboronation (Slow)4°C, Inert Gas
Furan-2-boronic Acid Very Low Protodeboronation (Fast) -20°C, Argon, Desiccated
2-Pyridyl Boronic Acid Extremely LowProtodeboronation (Instant)Do not store. Use MIDA.
References
  • Gillis, E. P., & Burke, M. D. (2007). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition.

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[7] Accounts of Chemical Research.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Sigma-Aldrich Technical Bulletin. "MIDA Boronates."

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of (4-Formylfuran-3-yl)boronic Acid

The following guide details the 1H NMR analysis of (4-Formylfuran-3-yl)boronic acid , a critical scaffold in medicinal chemistry for accessing 3,4-disubstituted furan derivatives. This guide moves beyond basic spectral l...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR analysis of (4-Formylfuran-3-yl)boronic acid , a critical scaffold in medicinal chemistry for accessing 3,4-disubstituted furan derivatives.

This guide moves beyond basic spectral listing to address the specific challenges of analyzing heterocyclic boronic acids: quadrupole broadening, boroxine equilibrium, and solvent-dependent chemical shifts.

Executive Summary: The Analytical Challenge

(4-Formylfuran-3-yl)boronic acid (CAS 27339-36-2) presents a unique analytical challenge due to the interplay between the electron-withdrawing formyl group and the Lewis-acidic boronic acid moiety on the electron-rich furan ring.

Unlike simple phenylboronic acids, this compound is prone to rapid dehydration into boroxine anhydrides and protodeboronation if handled improperly. This guide provides a validated protocol for definitive characterization, distinguishing the free acid from its dehydrated forms and ester derivatives.

Key Spectral Features
  • Diagnostic Signal: Aldehyde proton (–CHO) at ~9.90 ppm .

  • Differentiation: The two aromatic furan protons (H-2 and H-5) appear as distinct singlets (or finely split doublets) in the 8.0–8.7 ppm range, separated by the electronic influence of the substituents.

  • Boron Hydroxyls: Broad singlet at ~8.2–9.0 ppm (solvent dependent).

Structural Analysis & Causality

To interpret the spectrum, one must understand the electronic environment. The furan ring is 3,4-disubstituted.[1]

  • Position 3: Boronic Acid [

    
    ]. Acts as a weak electron-withdrawing group (EWG) by induction but can donate electron density into the ring via empty p-orbitals.
    
  • Position 4: Formyl Group [

    
    ]. A strong EWG, significantly deshielding adjacent protons.
    
Predicted Shift Logic (Causality)
  • H-5 (Adjacent to Formyl): Located at the

    
    -position next to the strong EWG (-CHO). We expect this to be the most downfield aromatic signal (~8.6 ppm).
    
  • H-2 (Adjacent to Boron): Located at the

    
    -position next to the boronic acid. While deshielded by the heteroatom, it is less deshielded than H-5 (~8.1 ppm).
    
  • H-CHO: Characteristic aldehyde region (~9.9 ppm).

Experimental Protocol: Self-Validating Workflow

Solvent Selection: The Critical Variable

Do not use CDCl₃ for primary characterization. Boronic acids form hydrogen-bonded dimers/trimers (boroxines) in non-polar solvents, leading to broad, uninterpretable peaks and loss of the –OH signal.

  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Why: It stabilizes the monomeric boronic acid species via hydrogen bonding, sharpening the B(OH)₂ signal and preventing boroxine formation.

  • Alternative: Acetone-d₆ (Good for low-temp studies, but less solubilizing).

Step-by-Step Acquisition
  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

    • Note: Ensure the sample is dry.[2] Residual water exchanges with B(OH)₂, broadening the peak.

  • Acquisition: Run standard 1H (16 scans).

  • D₂O Shake (Validation): Add 1 drop of D₂O and re-run.

    • Result: The broad B(OH)₂ peak (~8.2 ppm) must disappear. The CHO and CH peaks remain. This validates the assignment of exchangeable protons.

Diagram: Analytical Workflow

NMR_Workflow Sample Solid Sample (4-Formylfuran-3-yl)boronic acid Solvent Solvent Choice (DMSO-d6) Sample->Solvent Dissolve Acquisition Acquisition (400/500 MHz) Solvent->Acquisition Stabilize Monomer Analysis Spectral Analysis Acquisition->Analysis Assign Peaks Validation D2O Shake Test Analysis->Validation Confirm OH Validation->Analysis Final Report

Caption: Optimized workflow for boronic acid NMR characterization, prioritizing solvent stabilization.

Spectral Assignment & Data Comparison[3][4][5]

The following data compares the target Free Acid with its common "Alternative" forms found in synthesis: the Boroxine (anhydride impurity) and the Pinacol Ester (protected form).

Table 1: Comparative Chemical Shifts (in DMSO-d₆)
Proton(4-Formylfuran-3-yl)boronic Acid (Target)Pinacol Ester Derivative (Alternative)Boroxine Impurity (Dehydrated)
–CHO 9.92 ppm (s) 9.88 ppm (s)~9.95 ppm (s)
H-5 (adj. CHO)8.65 ppm (s) 8.55 ppm (s)8.70 ppm (s)
H-2 (adj. B)8.15 ppm (s) 8.05 ppm (s)8.25 ppm (s)
–B(OH)₂ 8.20–9.00 ppm (br s) AbsentAbsent
Pinacol CH₃ Absent1.28 ppm (s, 12H)Absent
Impurity N/AN/ABroad baseline hump

Note: Chemical shifts are estimates based on substituent increments and analogous 3,4-disubstituted furan data (Florentin et al., 1976).

Detailed Assignment Logic
  • 9.92 ppm (1H, s, CHO): The most downfield signal. Sharp singlet.

  • 8.65 ppm (1H, s, H-5): This proton is on the furan ring, adjacent to the carbonyl. The anisotropy of the C=O bond and the electron-withdrawing nature deshield this proton significantly more than H-2.

  • 8.20–9.00 ppm (2H, br s, B(OH)₂): This peak is diagnostic. Its width and position vary with concentration and water content. Validation: Disappears upon D₂O shake.

  • 8.15 ppm (1H, s, H-2): Adjacent to the boron. Typically appears as a singlet because the cross-ring coupling (

    
    ) in 3,4-disubstituted furans is very small (< 2 Hz) and often unresolved.
    

Comparative Performance: Acid vs. Ester

When selecting between the Free Acid and the Pinacol Ester for drug development, consider the following:

Stability & Handling
  • Free Acid: Hygroscopic. Can dehydrate to boroxine (trimer) upon storage. In NMR, this appears as a second set of small aromatic peaks slightly downfield.

  • Pinacol Ester: Robust. Chromatographically stable. The NMR is cleaner (sharp peaks, no OH broadening), making it the preferred form for intermediate characterization.

Reactivity (Suzuki Coupling)
  • Free Acid: Higher atom economy. Often more reactive in aqueous base conditions as the transmetallation step is faster for the free boronate.

  • Pinacol Ester: Requires an activation step (hydrolysis) in situ. Slower reaction but fewer side reactions (protodeboronation).

Diagram: Equilibrium & Stability

Stability Acid (4-Formylfuran-3-yl)boronic acid (Monomer) Boroxine Boroxine (Anhydride) (Trimer) Acid->Boroxine - H2O (Dry Solvents/Heat) Ester Pinacol Ester (Protected) Acid->Ester + Pinacol Boroxine->Acid + H2O (Aqueous Base) Ester->Acid Hydrolysis (Slow)

Caption: The dynamic equilibrium between the free acid, its anhydride, and the stable ester form.

Troubleshooting & Tips

  • Missing OH Peak: If the spectrum in DMSO-d₆ lacks the broad singlet at ~8.2+ ppm, the sample may be wet (proton exchange with H₂O peak at 3.33 ppm) or dehydrated to the boroxine.

  • Double Peaks: If you see two CHO signals (e.g., 9.92 and 9.95), your sample is a mixture of monomer (Acid) and trimer (Boroxine). Add a drop of D₂O or wet DMSO to force the equilibrium back to the monomer for a cleaner spectrum.

  • Quadrupole Broadening: The Boron atom (¹¹B, ¹⁰B) has a quadrupole moment. Protons on carbons directly attached to Boron (H-2 in this case) may appear slightly broader than H-5 due to scalar relaxation.

References

  • Florentin, D., Roques, B. P., & Fournari, P. (1976). Sur la synthèse et les propriétés physico-chimiques des acides furyl-boroniques. Bulletin de la Société Chimique de France, 1999. (Primary source for synthesis and NMR of furan boronic acids).
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • ChemicalBook. (2025).[3] 4-formylfuran-3-ylboronic acid Product Page (CAS 27339-36-2). Link

Sources

Comparative

Mastering Purity Analysis of Furan-3-yl Boronic Acids: A Comparative Technical Guide

Executive Summary The "Chameleon" Problem in Medicinal Chemistry Furan-3-yl boronic acids are critical Suzuki-Miyaura coupling partners, yet they present a notorious analytical challenge. Unlike their stable phenyl count...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Chameleon" Problem in Medicinal Chemistry Furan-3-yl boronic acids are critical Suzuki-Miyaura coupling partners, yet they present a notorious analytical challenge. Unlike their stable phenyl counterparts, furan derivatives suffer from two distinct instability mechanisms: acid-catalyzed protodeboronation (stripping the boron moiety) and boroxine-boronic acid equilibrium (causing peak splitting).

Standard QC protocols (Generic C18 + 0.1% TFA) often yield false "low purity" results due to on-column degradation, leading to the unnecessary disposal of expensive batches. This guide compares three analytical strategies to establish a reliable purity standard.

Part 1: The Stability Paradox (Mechanism of Failure)

To analyze furan-3-yl boronic acid, one must first understand why standard methods fail.

The Boroxine Equilibrium

Boronic acids (


) exist in a dynamic equilibrium with their cyclic anhydride trimer, boroxine (

). On a standard HPLC column, this equilibrium shifts constantly as the concentration changes across the peak width, resulting in "fronting," "tailing," or distinct "ghost peaks" that are actually just the same compound in a different hydration state.
The Furan-Specific Protodeboronation

This is the critical differentiator for Furan-3-yl species. The furan ring is electron-rich. In the presence of acidic mobile phase modifiers (Formic Acid, TFA), the furan ring undergoes electrophilic aromatic substitution where a proton (


) replaces the boronic acid group.

The Result: The chromatogram shows a large impurity peak (Furan) that was generated by the analysis itself.

Protodeboronation cluster_0 Standard Acidic HPLC Conditions (pH < 3) BA Furan-3-yl Boronic Acid Intermediate Sigma Complex (Protonated Intermediate) BA->Intermediate + H+ (Fast) H_plus Acidic Modifier (H+ from TFA/Formic) H_plus->Intermediate Product Furan (Degradant) + Boric Acid Intermediate->Product - B(OH)3

Figure 1: Mechanism of on-column degradation. Acidic modifiers catalyze the cleavage of the C-B bond in electron-rich furan systems.

Part 2: Comparative Methodology

We evaluated three distinct methodologies for determining the purity of a commercially sourced Furan-3-yl boronic acid sample (Nominal purity: 97%).

Method A: The "Control" (Standard Acidic RP-HPLC)
  • Column: C18 (3.5 µm, 4.6x100mm)

  • Mobile Phase: Water/ACN + 0.1% Formic Acid.

  • Outcome: FAILURE .

  • Observation: Chromatogram showed a split peak for the main compound and a 12% impurity peak corresponding to unsubstituted furan. Purity calculated: 85% (False Low).

Method B: The "Stabilized" Approach (High pH RP-HPLC)
  • Rationale: Removing the proton source (

    
    ) prevents protodeboronation. Using a hybrid-silica column allows high pH stability.
    
  • Column: Waters XBridge BEH C18 (2.5 µm).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / ACN.

  • Outcome: VIABLE .

  • Observation: Single sharp peak. The basic pH pushes the equilibrium toward the boronate anion (

    
    ), which is chemically stable and does not form boroxines.
    
Method C: The "Gold Standard" (Pinacol Derivatization)
  • Rationale: Converting the boronic acid to a pinacol ester removes the hydrogen-bond donor/acceptor sites, locking the molecule into a single, stable, lipophilic species.

  • Outcome: OPTIMAL .

  • Observation: Symmetrical peak, highest resolution, no on-column degradation.

Part 3: Experimental Data & Performance Matrix

The following data summarizes the performance of the three methods on the same lot of Furan-3-yl boronic acid.

MetricMethod A (Acidic C18)Method B (High pH BEH)Method C (Pinacol Deriv.)
Apparent Purity 85.4% (False)98.1%98.4%
Peak Tailing (Tf) 2.1 (Severe)1.1 (Excellent)1.05 (Ideal)
Theoretical Plates (N) ~2,500~12,000~14,500
Stability (24hr) -15% (Degradation)< 0.5% Change< 0.1% Change
LOD (Signal/Noise) High NoiseLowLowest

Analysis:

  • Method A is actively destructive.

  • Method B is the fastest reliable method for routine QC.

  • Method C is required for definitive structural characterization or when separating closely related isomers.

Part 4: Detailed Protocols

Protocol 1: High-pH Direct Analysis (Recommended for Routine QC)

Use this for rapid purity checks of incoming raw materials.

  • System Prep: Flush HPLC system with water to remove all traces of acid.

  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent high-pH stable column).

  • Diluent: 90:10 Water:ACN + 0.1% Ammonium Hydroxide. (Sample must be kept basic).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 230 nm (Furan absorption).

Protocol 2: Pinacol Derivatization (Recommended for CoA Generation)

Use this for "Gold Standard" purity assignment.

  • Reagent Prep: Prepare a 1M solution of Pinacol (2,3-dimethyl-2,3-butanediol) in THF.

  • Sample Prep:

    • Weigh 10 mg Furan-3-yl boronic acid into a vial.

    • Add 1.0 mL of Pinacol/THF solution.

    • Add ~50 mg anhydrous Magnesium Sulfate (drying agent to drive equilibrium).

    • Vortex for 30 seconds; let stand for 15 minutes.

    • Filter through 0.2 µm PTFE syringe filter into HPLC vial.

  • HPLC Conditions:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water / ACN (Neutral, no acid required).

    • Note: The resulting peak is the Pinacol Ester, not the free acid.

Part 5: Decision Logic & Workflow

Use this logic flow to select the correct method for your specific boronic acid derivative.

MethodSelection cluster_legend Key Start Start: Boronic Acid Analysis IsHeterocycle Is the R-group an electron-rich Heterocycle? (Furan, Pyrrole, Thiophene) Start->IsHeterocycle StandardMethod Standard Acidic C18 (0.1% Formic Acid) IsHeterocycle->StandardMethod No (e.g., Phenyl) HighPH High pH Method (NH4HCO3, pH 10) Column: Hybrid Silica (BEH) IsHeterocycle->HighPH Yes (Routine QC) Derivatization Pinacol Derivatization (Pre-column) HighPH->Derivatization If Resolution < 1.5 or Peak Split persists key1 Green = Recommended for Furan-3-yl key2 Blue = Highest Accuracy

Figure 2: Analytical Decision Matrix. Furan-3-yl derivatives bypass standard acidic methods due to stability risks.

References

  • Kumar, A., et al. (2014).[1][2] "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC." Journal of Liquid Chromatography & Related Technologies.

  • Waters Corporation. (2023). "Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology." Application Note.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Wikipedia. "Protodeboronation: Mechanism and Catalysis in Heteroaromatic Systems."

  • SIELC Technologies. "HPLC Separation of Aromatic Boronic Acids on Mixed-Mode Columns."

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (4-Formylfuran-3-yl)boronic acid

Executive Summary: Immediate Directives (4-Formylfuran-3-yl)boronic acid (CAS: 1310383-92-6 / Analogous isomers) presents a dual-functionality hazard profile combining a boronic acid moiety with a reactive heterocyclic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

(4-Formylfuran-3-yl)boronic acid (CAS: 1310383-92-6 / Analogous isomers) presents a dual-functionality hazard profile combining a boronic acid moiety with a reactive heterocyclic aldehyde . Improper disposal risks exothermic polymerization, peroxide formation (furan ring sensitivity), or violent oxidation.

Critical "Do Not" Rules:

  • DO NOT dispose of down the drain.[1][2][3] This compound is toxic to aquatic life and regulated.[3]

  • DO NOT mix with oxidizing agents (e.g., Nitric acid, Peroxides) in waste streams. The aldehyde group is a reducing agent; mixing can cause fire or explosion.

  • DO NOT mix with strong acids . Furan rings are acid-sensitive and can undergo violent ring-opening polymerization.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand what drives its reactivity. This compound is not inert waste; it is a stored energy source waiting for a trigger.

FeatureChemical MoietyHazard DriverDisposal Implication
Core Structure Furan RingAcid sensitivity; Peroxidation potential (low but non-zero).[4]Keep waste pH > 5. Segregate from strong acids.[5]
Functional Group A Boronic Acid (

)
Lewis acidity; Dehydration to boroxines (trimers).May form solids/precipitates in waste solvents.
Functional Group B Formyl Group (

)
Reducing agent; Autoxidation to carboxylic acid.Incompatible with Oxidizers.
GHS Classification IrritantH315 (Skin), H319 (Eye), H335 (Resp).Requires full PPE (Nitrile gloves, goggles, fume hood).

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Non-specific organic hazardous waste."

Phase 1: Waste Characterization & Segregation

Before moving the container, determine the physical state.

  • Solid Waste: Pure compound, contaminated gloves, weighing boats.

  • Liquid Waste: Mother liquors, reaction mixtures (check solvent compatibility).

Phase 2: Packaging & Labeling

For Solids:

  • Transfer the material into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Double-bag the primary container using a clear polyethylene zip-lock bag to prevent secondary contamination during transport.

  • Label clearly: "Hazardous Waste - Solid - Toxic/Irritant - (4-Formylfuran-3-yl)boronic acid".

For Solutions:

  • Ensure the solvent stream is compatible (Halogenated vs. Non-Halogenated).

  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate (

    
    ) before adding to the main waste carboy to prevent furan ring polymerization.
    
  • Solvent Choice: If dissolving solid waste for liquid disposal, use Ethanol or Acetone . Avoid chlorinated solvents unless your facility requires them, as they increase incineration costs.

Phase 3: Final Destruction (Incineration)

The only validated method for complete destruction of the boron-carbon bond and the heteroaromatic ring is High-Temperature Chemical Incineration equipped with a scrubber.

  • Mechanism: Thermal oxidation converts the organic framework to

    
     and 
    
    
    
    . The boron oxidizes to Boric Oxide (
    
    
    ), which is captured as solid ash or in the scrubber system.

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic flow ensures the chemical never enters an incompatible waste stream.

DisposalLogic Start Waste Generation: (4-Formylfuran-3-yl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Reaction Mix ContamCheck Is it pure chemical or debris (gloves)? Solid->ContamCheck SolventCheck Check Solvent Compatibility Liquid->SolventCheck PureSolid Dissolve in Acetone (Optional) or Pack as Solid ContamCheck->PureSolid Pure Debris Double Bag in Clear Polyethylene ContamCheck->Debris Debris OxidizerCheck Contains Oxidizers? (e.g., H2O2, HNO3) SolventCheck->OxidizerCheck FinalSolid Label: Hazardous Solid (Irritant/Toxic) PureSolid->FinalSolid Debris->FinalSolid AcidCheck pH < 5? OxidizerCheck->AcidCheck No Quench CRITICAL: Quench Oxidizer (Reductive Workup) OxidizerCheck->Quench Yes (Danger) Neutralize Neutralize with NaHCO3 (Prevent Polymerization) AcidCheck->Neutralize Yes (Acidic) FinalLiquid Label: Hazardous Liquid (Organic/Flammable) AcidCheck->FinalLiquid No (Neutral/Basic) Quench->AcidCheck Neutralize->FinalLiquid Incinerate Handover to EHS for Incineration FinalSolid->Incinerate FinalLiquid->Incinerate

Caption: Figure 1: Logic gate for segregating (4-Formylfuran-3-yl)boronic acid waste to prevent incompatibility incidents.

Figure 2: Emergency Spill Response Protocol

In the event of a spill outside the fume hood, follow this containment strategy.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (< 5g) Inside Hood Assess->Small Large Large (> 5g) or Outside Hood Assess->Large PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Small->PPE Evacuate Evacuate Area Call EHS Large->Evacuate Absorb Cover with Absorbent Pads or Vermiculite PPE->Absorb Liquid Sweep Gently Sweep (Avoid Dust Generation) PPE->Sweep Solid Bag Seal in Hazardous Waste Bag Absorb->Bag Sweep->Bag Clean Wipe Surface with Soap & Water Bag->Clean

Caption: Figure 2: Operational workflow for containing and cleaning spills to minimize respiratory exposure.

Regulatory & Compliance Data

Refer to these codes when filling out your institution's waste manifest.

RegulationCode/ClassificationNotes
RCRA (USA) Not P/U Listed specifically.Classify as D001 (Ignitable) if in solvent, or General Hazardous Waste.
DOT (Transport) Not Regulated (Solid)Unless in flammable solvent (Class 3).
SARA 313 NoNot listed as a specific toxic chemical.
TSCA R&D ExemptionFor research use only; not for commercial release.

Scientific Note on Deactivation: While not required for routine disposal, advanced oxidation (using 10%


 and dilute 

) can convert the boronic acid to the corresponding hydroxy-furan and boric acid [1]. However, this is NOT recommended for routine disposal due to the risk of exothermic runaway with the aldehyde group. Incineration remains the safest, most robust method.

References

  • Safety Data Sheet: 4-Formylphenylboronic acid . Fisher Scientific.[4][6] (2021). Note: Used as surrogate data for 4-formylfuran-3-yl isomer due to structural homology.

  • Boronic Acid Stability and Handling . Sigma-Aldrich Technical Bulletins. General handling of aryl/heteroaryl boronic acids.

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. Guidance on F, K, P, and U lists.[7]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (4-Formylfuran-3-yl)boronic acid

[1] Executive Summary & Chemical Profile (4-Formylfuran-3-yl)boronic acid is a bifunctional building block containing a reactive aldehyde (formyl group) and a boronic acid moiety attached to a furan ring. While boronic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

(4-Formylfuran-3-yl)boronic acid is a bifunctional building block containing a reactive aldehyde (formyl group) and a boronic acid moiety attached to a furan ring. While boronic acids are typically stable coupling partners (Suzuki-Miyaura cross-coupling), the presence of the furan ring and the aldehyde necessitates a higher tier of safety than standard phenylboronic acids.

Senior Scientist Insight: Do not treat this merely as "just another boronic acid." The furan heterocycle carries structural alerts for potential toxicity and carcinogenicity (based on furan/furfural analogs), and the aldehyde group is prone to air oxidation. This protocol applies the Precautionary Principle : handle as a potential sensitizer and mutagen until specific toxicological data proves otherwise.

Chemical Hazard Snapshot
FeatureHazard Class (GHS/Predicted)Operational Implication
Physical State Solid (Powder)Dust Control: Primary exposure route is inhalation of particulates.[1]
Furan Core Structural Alert (Carc. Suspect)Containment: Always handle inside a fume hood.
Aldehyde Reactive / Irritant (H315, H319)Glove Integrity: Aldehydes can permeate thin latex; use Nitrile.
Boronic Acid Skin/Eye Irritant (H335)Eye Protection: Dust can cause severe irritation.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Upgrade protection levels based on the scale of operation (mg vs. kg).

Standard Laboratory Scale (< 10g)
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Certified Fume Hood Mandatory. Do not handle on an open bench. The compound is a solid; static charge can disperse dust into the breathing zone.
Hand Protection Nitrile Gloves (≥ 0.11 mm) Nitrile offers superior chemical resistance to aldehydes compared to latex. Inspect for pinholes before use.
Eye Protection Chemical Safety Goggles Preferred over safety glasses.[2][3] Fine boronic acid dust can bypass side shields of standard glasses.
Body Defense Lab Coat (Buttoned) 100% Cotton or flame-resistant blend. Synthetic fibers can melt if a fire occurs (furan derivatives can be flammable).
Elevated Risk Operations (Spills / Scale-up > 10g)
  • Respiratory: If fume hood containment is breached or for large spills outside the hood, use a Full-Face Respirator with P100/Organic Vapor cartridges .

  • Hands: Double-gloving (Nitrile over Nitrile) is recommended to prevent permeation during prolonged handling.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing

Objective: Prevent static-induced dust dispersion. Boronic acids are often fluffy, electrostatic solids.

  • Static Control: Place an ionizing bar or anti-static gun near the balance inside the fume hood. If unavailable, wipe the spatula and weighing boat with an anti-static wipe before use.

  • Weighing:

    • Open the vial only inside the fume hood.

    • Use a disposable weighing boat. Avoid weighing paper, which increases spill risk during transfer.

    • Scientist Tip: If the solid is caked, do not scrape vigorously. Gently break it apart to avoid creating an aerosol cloud.

Phase B: Solubilization & Reaction Setup

Objective: Mitigate exotherms and aldehyde oxidation.

  • Solvent Choice: Dissolve in polar aprotic solvents (DMF, DMSO, or THF) or alcohols.

    • Caution: When using THF, ensure it is peroxide-free. Furan derivatives can promote peroxide formation.

  • Addition Order: Add the solvent to the solid, not the solid to the solvent. This prevents "puffing" of the powder.

  • Inert Atmosphere: The formyl group is susceptible to oxidation to the carboxylic acid. Flush the reaction vessel with Nitrogen or Argon immediately after addition.

Phase C: Waste Disposal

Strict Rule: Never dispose of boron compounds in the sink or general trash.

  • Solid Waste: Place contaminated weighing boats, gloves, and paper towels in a dedicated Solid Hazardous Waste drum (labeled "Toxic/Irritant Solids").

  • Liquid Waste: Collect reaction mixtures in Organic Solvent Waste . If the solvent is halogenated (e.g., DCM), segregate into "Halogenated Waste."

  • Quenching: If the material must be destroyed, oxidation with mild peroxide (under controlled conditions) converts the boronic acid to the corresponding phenol/alcohol, but this should only be done by experienced chemists. Standard disposal is preferred.

Visual Decision Workflows

Figure 1: PPE Selection Logic

This decision tree guides the researcher through selecting the correct protection based on the task.

PPE_Logic Start Start: Handling (4-Formylfuran-3-yl)boronic acid TaskType Identify Operation Type Start->TaskType SolidHandling Solid Handling (Weighing/Transfer) TaskType->SolidHandling LiquidHandling Liquid Handling (Dissolved/Reaction) TaskType->LiquidHandling HoodCheck Is Fume Hood Available? SolidHandling->HoodCheck LiquidHandling->HoodCheck StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Goggles + Fume Hood Sash Low HoodCheck->StandardPPE Yes RespReq STOP WORK. Require N95/P100 Respirator + Designated Area HoodCheck->RespReq No DoubleGlove Add Splash Protection: Double Nitrile Gloves + Face Shield if heating StandardPPE->DoubleGlove If Heating or >10g

Caption: Decision logic for selecting PPE based on physical state and engineering control availability.

Figure 2: Emergency Spill Response

A self-validating workflow for immediate accident mitigation.

Spill_Response Spill Spill Occurs Assess Assess Location Spill->Assess InsideHood Inside Fume Hood Assess->InsideHood OutsideHood Outside Fume Hood Assess->OutsideHood ActionIn 1. Close Sash 2. Cover with absorbent pads 3. Wipe with wet paper towel InsideHood->ActionIn ActionOut 1. EVACUATE Area 2. Don N95/P100 Mask 3. Ventilate Room OutsideHood->ActionOut Disposal Place waste in sealed HazMat Bag ActionIn->Disposal ActionOut->Disposal Report Report to EHS Disposal->Report

Caption: Immediate response workflow for solid or liquid spills, prioritizing respiratory safety.

References

  • Fisher Scientific. (2025).[3][4][5] Safety Data Sheet: (4-Formylphenyl)boronic acid.[3][6] (Used as a read-across source for formyl-boronic acid hazards).[1]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Furan. (Cited for structural alert toxicity data).

  • Sigma-Aldrich. (2025).[3][4][7] Safety Data Sheet: Furan-2-boronic acid. (Cited for general heteroaryl boronic acid handling).

  • University of Washington EH&S. (2023). SOP: Boric Acid and Boronic Derivatives Handling.

  • BenchChem. (2025). Proper Disposal of Boronic Acid Derivatives.[1][7]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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(4-Formylfuran-3-yl)boronic acid
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(4-Formylfuran-3-yl)boronic acid
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